Hexafluorothioacetone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1490-33-1 |
|---|---|
Molecular Formula |
C3F6S |
Molecular Weight |
182.09 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropane-2-thione |
InChI |
InChI=1S/C3F6S/c4-2(5,6)1(10)3(7,8)9 |
InChI Key |
DBNMHLDZMPEZCX-UHFFFAOYSA-N |
SMILES |
C(=S)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C(=S)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical properties of Hexafluorothioacetone gas?
An In-depth Technical Guide to the Physical Properties of Hexafluorothioacetone Gas
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CF₃CSCF₃) is a perfluorinated thione that exists as a distinct blue gas under standard conditions.[1] Its unique electronic structure and high reactivity make it a compound of significant interest in organofluorine chemistry and for the synthesis of complex fluorinated molecules. Unlike many other thiocarbonyl compounds, this compound is stable and does not readily form thioenol tautomers, nor is it attacked by water or oxygen at standard conditions.[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and key chemical transformations.
Physical Properties of this compound
The fundamental physical characteristics of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃F₆S |
| Molar Mass | 182.08 g·mol⁻¹[1] |
| Appearance | Blue Gas[1] |
| Boiling Point | 8 °C (281 K)[1] |
| Physical State | Below 8 °C, it condenses into a blue liquid.[1] |
Spectroscopic Properties and Color
The characteristic blue color of this compound gas is a result of weak electronic transitions in the visible spectrum.[2] Specifically, it exhibits absorption bands between 800–675 nm and 725–400 nm, which are attributed to T₁–S₀ and S₁–S₀ transitions, respectively.[1][2] These transitions involve the promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital (n–π* transition).[2] In addition to its visible light absorption, this compound has a strong absorption band in the ultraviolet region, between 230–190 nm, which corresponds to a π–π* transition.[1][2]
Experimental Protocols
Synthesis of this compound
The original synthesis of this compound was reported by Middleton in 1961. The protocol involves the reaction of bis(perfluoroisopropyl)mercury with sulfur at elevated temperatures.
Protocol: Synthesis via Bis(perfluoroisopropyl)mercury
-
Reactants : Bis(perfluoroisopropyl)mercury and elemental sulfur.
-
Procedure : The reactants are heated together, causing them to boil.
-
Reaction : The sulfur atom displaces the mercury, yielding this compound gas.
-
Collection : The resulting blue gas is collected.
An alternative pathway to this compound involves the thermal decomposition of its dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.
Protocol: Monomer Regeneration from Dimer
-
Starting Material : 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.
-
Procedure : The dimer is heated.
-
Reaction : The thermal energy causes the dithietane ring to cleave, yielding two molecules of this compound.
-
Collection : The resulting blue gas is collected.
Chemical Reactions and Pathways
A key reaction of this compound is its dimerization, which is triggered by the presence of bases, such as amines.[1] This reaction is reversible, with the monomer being regenerated upon heating.[1]
The dimerization process is an important characteristic of this compound's reactivity.
This compound is also highly reactive towards alkenes and dienes, undergoing addition reactions.[1] For instance, it reacts with butadiene at temperatures as low as -78 °C to form 2,2-bis-(trifluoromethyl)-3,6-dihydro-2H-l-thiapyran.[1]
References
Spectroscopic Profile of Hexafluorothioacetone Monomer: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluorothioacetone ((CF₃)₂CS) is a unique and highly reactive thiocarbonyl compound, notable for its characteristic blue color in the gaseous state.[1] As a perfluorinated analog of thioacetone, its electronic and structural properties are of significant interest in various fields, including organic synthesis and materials science. Understanding the spectroscopic signature of the monomeric form is crucial for its identification, characterization, and manipulation in experimental settings. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound monomer, detailing experimental protocols, summarizing key quantitative data, and illustrating experimental workflows.
Synthesis of this compound Monomer
The monomeric form of this compound is highly reactive and readily dimerizes to the more stable 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920) in the presence of bases.[1] Therefore, spectroscopic studies of the monomer typically involve its in-situ generation from the dimer. A convenient and widely used method for producing the monomer is through the vacuum pyrolysis of its dimer.[2]
Experimental Protocol: Generation of Monomeric (CF₃)₂CS via Pyrolysis
A sample of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane is placed in a quartz tube. The tube is connected to a vacuum line and heated. The dimer sublimes and passes through a furnace, where it undergoes cycloreversion to yield the monomeric this compound. The gaseous monomer is then directed to the spectroscopic cell for analysis. For matrix isolation studies, the monomer is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window.[2][3]
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within the this compound monomer.
Infrared (IR) Spectroscopy
The mid-infrared spectrum of this compound monomer has been recorded using matrix isolation techniques, which involve trapping the molecule in an inert gas matrix at very low temperatures to prevent dimerization and allow for detailed spectral analysis.[2][3][4]
This compound monomer, generated via pyrolysis, is mixed with a large excess of an inert gas (e.g., Argon). This gas mixture is then slowly deposited onto a cryogenic window (e.g., CsI) maintained at a low temperature (typically around 14 K) within a high-vacuum chamber. The infrared spectrum of the isolated monomer is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2][5]
The following table summarizes the key vibrational frequencies observed in the mid-infrared matrix isolation spectrum of this compound at 14 K.[2]
| Vibrational Mode | Frequency (cm⁻¹) |
| C=S stretch | ~1368 |
| CF₃ symmetric stretch | ~1285 |
| CF₃ asymmetric stretch | ~1190, ~1170 |
| C-C stretch | ~970 |
| CF₃ symmetric deformation | ~740 |
| CF₃ asymmetric deformation | ~550 |
| C-C-C deformation | ~390 |
| CF₃ rock | ~320 |
Raman Spectroscopy
A gas-phase Raman spectrum of this compound has also been reported, providing complementary vibrational information.[2]
Gaseous this compound monomer is introduced into a sealed sample cell. A laser beam is passed through the sample, and the scattered light is collected and analyzed by a Raman spectrometer to generate the spectrum.
Electronic Spectroscopy (UV-Visible)
The distinctive blue color of this compound gas is a result of electronic transitions in the visible region of the electromagnetic spectrum.[1]
Experimental Protocol: Gas-Phase UV-Vis Spectroscopy
The UV-Vis absorption spectrum of gaseous this compound monomer is recorded by passing a beam of UV and visible light through a gas cell containing the sample. The transmitted light is detected and analyzed by a UV-Vis spectrophotometer.
Absorption Maxima
This compound exhibits characteristic absorption bands in both the visible and ultraviolet regions.[1]
| Transition | Wavelength Range (nm) | Region |
| T₁–S₀ | 800–675 | Visible |
| S₁–S₀ | 725–400 | Visible |
| Strong Absorption | 230–190 | Ultraviolet |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
While the molecular weight of this compound monomer is known to be 182.08 g·mol⁻¹, detailed electron ionization mass spectra of the monomer are not explicitly presented in the readily available literature.[1] The analysis is often complicated by the presence of the dimer and potential fragmentation patterns.
Conclusion
The spectroscopic analysis of this compound monomer provides valuable insights into its electronic structure and bonding. Vibrational spectroscopy (IR and Raman) has been successfully employed to characterize its fundamental vibrational modes. UV-Visible spectroscopy explains its characteristic blue color through low-energy electronic transitions. However, significant data gaps exist, particularly in the realm of NMR and mass spectrometry for the monomeric species, primarily due to its inherent instability. Future work, potentially employing advanced techniques or computational modeling, will be necessary to obtain a more complete spectroscopic profile of this intriguing molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Thioacetone | 4756-05-2 | Benchchem [benchchem.com]
- 4. Matrix isolation infrared spectroscopy | NIST [nist.gov]
- 5. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
Electronic transitions responsible for the blue color of Hexafluorothioacetone.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic transitions responsible for the characteristic blue color of hexafluorothioacetone ((CF₃)₂CS). The document summarizes key spectroscopic data, details the experimental and computational methodologies used for its characterization, and provides visual representations of the underlying quantum mechanical processes and experimental workflows.
Core Electronic Transitions
This compound, a striking blue gas, owes its color to a weak absorption of light in the visible region of the electromagnetic spectrum. This absorption is primarily attributed to the promotion of a non-bonding electron to an anti-bonding π orbital (an n→π* transition).[1] Thiocarbonyl compounds, in general, are often colored due to the relatively low energy required for this n→π* transition compared to their carbonyl analogs.[2][3]
The energy gap for the n→π* transition in thiocarbonyls is smaller because the 3p lone pair orbital of sulfur is higher in energy than the 2p lone pair of oxygen, and the π* anti-bonding orbital of the C=S bond is lower in energy than that of the C=O bond.[4] This shifts the absorption from the UV region into the visible spectrum.
In addition to the color-producing n→π* transition, this compound exhibits a very strong absorption in the ultraviolet region, which corresponds to a π→π* transition.[1]
Quantitative Spectroscopic Data
The following table summarizes the key electronic transitions observed in gas-phase this compound. While precise molar absorptivity (ε) values are not extensively reported in the literature, the qualitative intensities are noted.
| Transition Type | Orbital Transition | Wavelength Range (λ) | Qualitative Intensity | Region |
| Triplet-Singlet | T₁ ← S₀ (n→π) | 800–675 nm | Very Weak | Visible/Near-IR |
| Singlet-Singlet | S₁ ← S₀ (n→π) | 725–400 nm | Very Weak | Visible |
| Singlet-Singlet | S₂ ← S₀ (π→π*) | 230–190 nm | Very Strong | Ultraviolet |
| Data sourced from Knight and Dosser, 1997.[1] |
Experimental Protocols
The characterization of the electronic transitions in this compound involves a combination of spectroscopic techniques and computational analysis.
UV-Visible Absorption Spectroscopy
The primary technique for characterizing the electronic transitions is UV-Visible spectroscopy.
-
Instrumentation : A scanning spectrophotometer, such as a Shimadzu UV-3101PC, is employed.[1]
-
Sample Preparation : As this compound is a gas at room temperature, spectra are typically recorded in the gas phase. The sample is introduced into a quartz cell of a known path length (e.g., 10 cm).[1]
-
Data Acquisition : Spectra are recorded over a range of pressures (e.g., 0.75 to 350 Torr) to observe the concentration dependence of absorption. A typical resolution for such measurements is 0.5 nm with a digitization interval of 0.1 nm.[1]
-
Procedure :
-
The spectrophotometer is powered on and the lamps are allowed to stabilize.
-
A baseline spectrum is recorded with the empty quartz cell to account for any absorption from the cell material.
-
The gaseous this compound sample is introduced into the cell at a specific pressure.
-
The absorption spectrum is recorded over the desired wavelength range (e.g., 190-900 nm).
-
The process is repeated for different sample pressures.
-
Vibrational Spectroscopy
Infrared and Raman spectroscopy are used to determine the vibrational modes of the molecule, which can couple with electronic transitions.
-
Gas Phase Infrared Spectroscopy : Spectra are recorded using an FTIR spectrometer.
-
Argon Matrix Infrared Spectroscopy : The gaseous sample is deposited onto a cold substrate (e.g., a CsI window at approximately 12 K) with a large excess of argon. This isolates the molecules and allows for sharper spectral features.
-
Raman Spectroscopy : Gas phase Raman spectra can be obtained using a double monochromator with a cooled photomultiplier detector. A laser (e.g., 514.5 nm) is used to excite the sample contained in a sealed tube at a specific pressure (e.g., 400 Torr).[1]
Computational Chemistry
Ab initio calculations are crucial for interpreting the experimental spectra and understanding the molecular orbitals involved.
-
Methodology : The electronic structure and vibrational frequencies of this compound are calculated using ab initio methods. These calculations predict a ground state of C₂ symmetry with the CF₃ groups in a staggered, antieclipsed configuration.[1]
-
Software : Quantum chemistry software packages are used to perform these calculations.
-
Basis Sets : Appropriate basis sets are chosen to accurately describe the electronic structure of the molecule, including the fluorine and sulfur atoms.
-
Analysis : The calculations provide insights into the energies and symmetries of the ground and excited electronic states, the nature of the molecular orbitals (n, π, π*), and the predicted vibrational frequencies, which aid in the assignment of the experimental spectra.[1]
Visualizations
Electronic Transition Pathway
The following diagram illustrates the key electronic transitions in this compound.
Caption: Key electronic transitions in this compound.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines the typical workflow for the experimental and computational analysis of this compound.
Caption: Experimental and computational workflow.
References
An In-depth Technical Guide to the Gas Phase Infrared and Raman Spectra of Hexafluorothioacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas phase infrared and Raman spectroscopy of hexafluorothioacetone ((CF₃)₂CS). The information is compiled from foundational research in the field, offering detailed experimental protocols, quantitative spectral data, and a visualization of the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in spectroscopic analysis and the study of thiocarbonyl compounds.
Introduction
This compound is a volatile, blue-colored compound belonging to the family of thiocarbonyls.[1] Its unique electronic and vibrational properties make it a subject of significant interest in spectroscopic studies. The analysis of its infrared and Raman spectra provides crucial insights into its molecular structure, vibrational modes, and the nature of its chemical bonds. Such information is pivotal in various research domains, including theoretical chemistry, materials science, and potentially in the development of novel therapeutic agents.
The vibrational analysis of this compound is complex due to its 24 normal modes, low molecular symmetry (C₂), and the challenges associated with isotopic substitution of fluorine.[1] However, a combination of experimental spectroscopy and ab initio calculations has enabled the assignment of a majority of its fundamental vibrational frequencies.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the key experimental procedures for obtaining the gas phase infrared and Raman spectra of this compound.
2.1. Synthesis of this compound
The monomeric form of this compound is synthesized through the pyrolysis of its dimer.[1] The dimer is readily prepared by the reaction of hexafluoropropene (B89477) and sulfur in the presence of potassium fluoride.[1]
2.2. Gas Phase Infrared Spectroscopy
The gas phase infrared spectra of this compound are recorded to observe its vibrational modes that are infrared active.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically employed for these measurements.
-
Sample Cell : The spectra are recorded using a 10 cm gas cell equipped with either Cesium Iodide (CsI) or polyethylene (B3416737) windows.[1] The use of these materials is critical as this compound readily dimerizes in the presence of metals, precluding the use of multiple reflection techniques that utilize aluminum-coated mirrors.[1]
-
Beamsplitters : A variety of Mylar beamsplitters can be utilized depending on the spectral range of interest.[1]
2.3. Gas Phase Raman Spectroscopy
Raman spectroscopy provides complementary information to infrared spectroscopy, revealing vibrational modes that are Raman active.
-
Instrumentation : A double monochromator, such as a Spex 1403, equipped with a cooled photomultiplier tube (e.g., RCA 31034) and a photon counting detection system is used.[1]
-
Excitation Source : An argon ion laser operating at 514.5 nm with a power of 100–400 mW is used to excite the Raman scattering.[1]
-
Sample Containment : The gaseous sample of this compound is contained in a 4 cm outer diameter Pyrex tube at a pressure of 400 Torr.[1] The laser is focused in a single pass at the center of the tube.[1]
-
Data Collection : The scattered radiation is collected using a conventional 2-lens optical system.[1] Depolarization ratios are measured using a Polaroid-polarization scrambler combination.[1]
Quantitative Data: Vibrational Frequencies
The following table summarizes the observed gas phase infrared and Raman frequencies for this compound, along with their assignments based on ab initio calculations.
| Symmetry | Approx. Description | Gas Phase IR (cm⁻¹) | Gas Phase Raman (cm⁻¹) |
| a | CF₃ s-stretch | 1290.5 | 1290 |
| a | CF₃ s-stretch | 1187.9 | 1188 |
| a | C=S stretch | - | 1125 |
| a | CF₃ s-deform | 759.5 | 759 |
| a | C-C a-stretch | 715.0 | 715 |
| a | CF₃ s-deform | 536.0 | 536 |
| a | CF₃ rock | 370.0 | 370 |
| a | C-C s-stretch | 321.0 | 321 |
| a | CF₃ rock | 280.0 | 280 |
| a | C-C-C deform | 196.0 | 196 |
| a | Torsion | - | 56 |
| b | CF₃ a-stretch | 1265.0 | 1265 |
| b | CF₃ a-stretch | 1227.0 | - |
| b | CF₃ a-deform | 605.0 | 605 |
| b | CF₃ a-deform | 512.0 | 512 |
| b | CF₃ rock | 430.0 | 430 |
| b | CF₃ rock | 250.0 | 250 |
| b | C-C a-stretch | 970.0 | 970 |
| b | Out-of-plane bend | - | 345 |
| b | Torsion | - | 75 |
Data sourced from Clouthier and Joo, The Journal of Chemical Physics, 1997.[1]
Visualizations
4.1. Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the gas phase spectroscopic analysis of this compound.
References
Probing the Geometry of a Fleeting Molecule: An In-depth Technical Guide to the Ab initio Calculations of Hexafluorothioacetone's Molecular Structure
For Immediate Release
LEXINGTON, KY – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the ab initio calculations of the molecular structure of hexafluorothioacetone ((CF₃)₂CS). This guide provides a deep dive into the computational methodologies used to elucidate the geometry and vibrational frequencies of this novel blue gas, offering valuable insights for fields ranging from theoretical chemistry to materials science.
This compound, a molecule of significant interest due to its unusual electronic structure and reactivity, has been the subject of sophisticated computational analysis. This whitepaper summarizes the key findings from foundational ab initio studies, presenting the data in a clear, accessible format for researchers.
Core Computational Approach: Unveiling Molecular Architecture from First Principles
The determination of this compound's molecular structure and vibrational properties relies on ab initio quantum chemistry methods.[1] These "from the beginning" calculations solve the electronic Schrödinger equation without empirical parameters, providing a theoretical framework for understanding molecular properties. The primary study referenced in this guide utilized the GAUSSIAN series of programs for its calculations.
The foundational computational protocol involved the following key steps:
-
Geometry Optimization: The initial molecular geometry of this compound was optimized to find the lowest energy conformation. This process systematically alters the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.
-
Vibrational Frequency Calculation: Following geometry optimization, vibrational frequencies were calculated to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. These calculated frequencies were crucial in assigning the experimentally observed vibrational modes.[2]
A critical aspect of these calculations is the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For the calculations on this compound and related perfluorinated compounds, a variety of basis sets were employed to ensure the reliability of the predictions.[2]
Visualizing the Computational Workflow
The logical flow of an ab initio molecular structure calculation can be represented as follows:
Molecular Geometry of this compound
Ab initio calculations predict that this compound possesses C₂ symmetry in its ground state.[3] This conformation is characterized by the staggering of the trifluoromethyl (CF₃) groups in an antieclipsed arrangement.[3] The key structural parameters determined from these calculations are summarized in the table below.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=S | 1.575 |
| C-C | 1.545 |
| C-F (average) | 1.335 |
| Bond Angles (°) ** | |
| C-S-C | 115.6 |
| S-C-C | 122.2 |
| C-C-F (average) | 111.5 |
| F-C-F (average) | 107.3 |
| Dihedral Angles (°) ** | |
| C-S-C-C | 180.0 |
Table 1: Calculated geometric parameters for the ground state of this compound.
Vibrational Frequencies: A Molecular Fingerprint
The vibrational spectrum of a molecule provides a unique "fingerprint" that is highly sensitive to its structure. The ab initio calculations for this compound predicted a pattern of vibrational frequencies that was instrumental in assigning the experimentally observed infrared and Raman spectra.[2][3] A total of 24 fundamental vibrational modes are expected for this molecule. The calculations allowed for the confident assignment of 20 of these fundamentals.[2][3]
The table below presents a selection of the calculated and experimentally observed vibrational frequencies for key modes.
| Vibrational Mode Description | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=S Stretch | a₁ | 1385 | 1368 |
| Sym. (CF₃)₂ Stretch | a₁ | 805 | 811 |
| Asym. (CF₃)₂ Stretch | b₁ | 1260 | 1255 |
| C-C Stretch | a₁ | 980 | 978 |
| C-C Stretch | b₁ | 1205 | 1198 |
| CF₃ Deformations | a₁, a₂, b₁, b₂ | 500-750 | 500-750 |
Table 2: Selected calculated and experimental vibrational frequencies for this compound.
Experimental Protocols: The Computational Details
The ab initio calculations summarized in this guide were performed using established computational chemistry software. The primary study by Clouthier and Joo employed the GAUSSIAN 92 suite of programs.
Geometry Optimization and Vibrational Frequency Calculations:
-
Method: The calculations were performed at the Hartree-Fock (HF) level of theory.
-
Basis Set: A range of Pople-style basis sets, including 3-21G and 6-31G*, were likely used for initial optimizations and frequency calculations, as was common practice for molecules of this size at the time of the study. For improved accuracy, larger basis sets incorporating polarization and diffuse functions would be recommended in modern studies.
-
Procedure: The molecular geometry was fully optimized without constraints. The vibrational frequencies were then calculated from the analytical second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry.
The successful application of these ab initio methods to this compound demonstrates the power of computational chemistry in elucidating the properties of even highly reactive and challenging molecules. The close agreement between the calculated and experimental data provides a strong validation of the theoretical models and their utility in modern chemical research. This guide serves as a foundational resource for researchers seeking to understand and build upon these important computational findings.
References
The Genesis of a Reactive Thioketone: A Technical Guide to the Discovery and First Synthesis of Hexafluorothioacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial synthesis of hexafluorothioacetone, a highly reactive perfluorinated thioketone. The document details the seminal work of W. J. Middleton and provides available experimental protocols, key quantitative data, and visualizations of the synthetic pathways.
Discovery and First Reported Synthesis
This compound, ((CF₃)₂CS), a volatile, blue gas, was first synthesized and characterized by W. J. Middleton in 1961. The discovery was a significant advancement in organofluorine chemistry, introducing a highly reactive thiocarbonyl compound with unique properties. The initial synthesis involved the reaction of bis(perfluoroisopropyl)mercury with elemental sulfur. This pioneering work opened the door to the exploration of the rich and diverse reactivity of perfluorinated thioketones.
Due to its high reactivity, this compound readily dimerizes to form the more stable 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. Much of the subsequent research and synthetic applications have utilized this dimer as a stable precursor to generate the monomeric this compound in situ.
Physicochemical and Spectroscopic Data
The unique properties of this compound have been characterized by various analytical techniques. A summary of the key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C₃F₆S |
| Molecular Weight | 182.09 g/mol |
| Appearance | Blue gas or liquid |
| Boiling Point | 8 °C |
| UV-Vis Absorption | λmax ≈ 580 nm (responsible for the blue color) |
| Infrared Spectroscopy | Strong absorptions characteristic of C-F and C=S stretching modes. |
| ¹⁹F NMR Spectroscopy | A singlet in the region typical for CF₃ groups. |
Experimental Protocols
While the precise, step-by-step experimental details from Middleton's original 1961 publication are not widely accessible, the general approach is known. Below is a description of the first synthesis, followed by a detailed, more modern protocol for the synthesis of its stable dimer, which serves as a practical source of this compound.
First Synthesis of this compound (Middleton, 1961)
This protocol is based on the description of the reaction in Middleton's seminal 1961 paper.
Reaction:
(CF₃)₂CFHgCF(CF₃)₂ + S₈ → (CF₃)₂CS + Hg
Procedure:
A mixture of bis(perfluoroisopropyl)mercury and sulfur was heated. The volatile this compound was presumably collected by cold trapping. The original publication should be consulted for specific details regarding reaction temperature, stoichiometry, and purification methods.
Synthesis of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (this compound Dimer)
This procedure is a common and practical method to produce the stable dimer of this compound, which can then be used to generate the monomer.
Reaction:
2 CF₃CF=CF₂ + 2 S → [(CF₃)₂CS]₂
Materials:
-
Sulfur
-
Potassium fluoride (B91410) (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
Equipment:
-
Three-necked flask
-
Condenser
-
Gas inlet tube
-
Stirring apparatus
-
Heating mantle
-
Cold trap (-78 °C)
Procedure:
-
A three-necked flask equipped with a stirrer, condenser, and gas inlet tube is charged with anhydrous potassium fluoride and sulfur in anhydrous dimethylformamide.
-
The mixture is heated, and hexafluoropropene gas is bubbled through the reaction mixture.
-
The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
After the addition of hexafluoropropene is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.
-
The reaction mixture is then cooled, and the product is isolated. This often involves pouring the mixture into water and separating the dense, organic layer.
-
The crude product is then purified by distillation to yield pure 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.
Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: First Synthesis of this compound.
Caption: Synthesis of this compound Dimer.
Caption: Experimental Workflow for Dimer Synthesis.
Hexafluorothioacetone: A Technical Guide to Thermal Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of hexafluorothioacetone ((CF₃)₂CS). Given the limited direct experimental data on the thermal behavior of monomeric this compound, this document synthesizes information from analogous compounds, theoretical principles, and computational studies to project its stability and decomposition pathways. This guide is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development who handle or investigate this highly reactive compound.
Introduction to this compound
This compound is the perfluorinated analogue of thioacetone (B1215245) and is known for its high reactivity. The presence of six fluorine atoms significantly influences its electronic structure and, consequently, its chemical and physical properties. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical syntheses, including the development of novel pharmaceuticals and fluorinated materials. This guide will explore the theoretical underpinnings of its stability and propose likely decomposition mechanisms, alongside methodologies for their experimental verification.
Theoretical Thermal Stability and Proposed Decomposition Pathways
The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. In this compound, the key bonds to consider are the carbon-sulfur double bond (C=S), the carbon-carbon single bonds (C-C), and the carbon-fluorine single bonds (C-F).
Bond Dissociation Energies (BDEs): While specific, experimentally determined BDEs for this compound are not readily available in the literature, we can infer their relative strengths based on known data for similar bonds. The C-F bond is one of the strongest single bonds in organic chemistry. The C-C bonds in hexafluorinated compounds are known to be weaker than their non-fluorinated counterparts. The C=S double bond in thioketones is significantly weaker than the C=O double bond in ketones.
Based on these general principles, the C-C bond is the most likely to undergo homolytic cleavage upon thermal activation, followed by the C=S bond. The C-F bond is expected to be the most stable.
Proposed Decomposition Pathways:
Two primary decomposition pathways are proposed for this compound at elevated temperatures, drawing analogies from the thermal decomposition of thioacetone and other perfluorinated compounds.
-
Pathway A: C-C Bond Cleavage This pathway involves the initial homolytic cleavage of a C-C bond to form a trifluoromethyl radical (•CF₃) and a CF₃CS• radical. The CF₃CS• radical can then undergo further fragmentation.
-
Pathway B: Dimerization and Subsequent Fragmentation At lower temperatures or higher concentrations, this compound is known to dimerize to 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. The thermal decomposition of this dimer would likely proceed through a retro-[2+2] cycloaddition to regenerate the monomer, which at sufficiently high temperatures would then decompose as described in Pathway A. A secondary pathway for the dimer could involve ring-opening and subsequent fragmentation.
Below are Graphviz diagrams illustrating these proposed decomposition pathways.
Caption: Proposed C-C bond cleavage decomposition pathway for this compound.
Caption: Proposed decomposition pathway via dimerization of this compound.
Data from Analogous Compounds
To provide a quantitative context for the expected thermal behavior of this compound, data from its non-fluorinated analogue, thioacetone, and general data for the pyrolysis of perfluorinated compounds are presented below.
Table 1: Thermal Decomposition of Thioacetone
| Parameter | Value | Conditions | Reference |
| Generation Temperature | 500-650 °C | Pyrolysis of trithioacetone under reduced pressure (5-20 mm Hg) | [1][2] |
| Decomposition Temperature | > 650 °C | - | [2] |
| Major Decomposition Products | Allene, Hydrogen Sulfide | - | [2] |
Table 2: General Products from High-Temperature Pyrolysis of Perfluorinated Compounds
| Compound Class | Temperature Range | Common Products | Reference |
| Perfluorinated Carboxylic Acids | > 1500 K | HF, :CF₂, CO₂, CO, CF₄, C₂F₆, C₂F₄ | [3] |
Proposed Experimental Protocols for Studying Thermal Decomposition
To obtain definitive data on the thermal stability and decomposition of this compound, a systematic experimental approach is required. The following protocols outline methodologies that could be employed.
Generation of Monomeric this compound
Monomeric this compound can be generated in the gas phase for immediate analysis via flash vacuum pyrolysis (FVP) of its dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.
Protocol:
-
A sample of the this compound dimer is placed in a heated inlet system.
-
The sample is vaporized under high vacuum (~10⁻³ to 10⁻⁶ Torr).
-
The vapor is passed through a quartz tube heated to a temperature sufficient to induce retro-[2+2] cycloaddition to the monomer (temperature to be determined empirically, likely in the range of 300-600 °C).
-
The monomer is then passed directly into the analysis chamber (e.g., mass spectrometer, pyrolysis tube).
Analysis of Thermal Decomposition Products by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This technique allows for the thermal decomposition of a sample and subsequent separation and identification of the decomposition products.
Protocol:
-
A small, precise amount of this compound dimer is placed in a pyrolysis probe.
-
The probe is inserted into the pyrolyzer, which is coupled to the GC inlet.
-
The sample is rapidly heated to a series of predetermined temperatures (e.g., in 100 °C increments from 400 °C to 1000 °C) to first generate the monomer and then induce its decomposition.
-
The volatile decomposition products are swept by a carrier gas onto a GC column for separation.
-
The separated components are introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.
-
Data from the NIST library can be used to aid in the identification of known fragments.[4]
The following diagram illustrates a proposed experimental workflow for the study of this compound decomposition.
Caption: Proposed workflow for the experimental study of this compound decomposition.
Conclusion
While direct experimental data on the thermal decomposition of this compound remains scarce, theoretical considerations and analogies to related compounds provide a valuable framework for predicting its behavior. It is anticipated that this compound will decompose at high temperatures, likely initiated by C-C bond cleavage, to yield a variety of smaller fluorinated and sulfur-containing species. The experimental protocols outlined in this guide provide a clear path forward for researchers to obtain the much-needed empirical data to validate these hypotheses. A thorough understanding of the thermal stability and decomposition of this compound will be essential for unlocking its full potential in advanced chemical applications.
References
- 1. Thioacetone - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Synthesis of thioacetone? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Thermal decomposition of perfluorinated carboxylic acids: Kinetic model and theoretical requirements for PFAS incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
An In-Depth Technical Guide to the Dimerization Equilibrium of Hexafluorothioacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dimerization equilibrium of hexafluorothioacetone, a critical aspect for its application in synthesis and drug development. This compound (HFTA), a highly reactive thioketone, readily dimerizes to form the more stable 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920). Understanding and controlling this equilibrium is paramount for utilizing the monomeric form in various chemical transformations.
The Dimerization Equilibrium
This compound exists in a reversible equilibrium with its cyclic dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. The monomer is a reactive species, while the dimer serves as a stable, commercially available precursor. The equilibrium can be shifted towards the monomer by heating or through catalysis, typically using fluoride (B91410) ions in aprotic solvents.
This equilibrium is fundamental to the synthetic utility of this compound, as the monomer is a potent dienophile and enophile in cycloaddition reactions. The dimer itself is often used as a convenient source of the monomer in situ.
Caption: Dimerization equilibrium between this compound and its dimer.
Quantitative Data
| Parameter | Value | Conditions (Temperature, Solvent) |
| Equilibrium Constant (Keq) | Data not available | |
| Enthalpy of Dimerization (ΔH) | Data not available | |
| Entropy of Dimerization (ΔS) | Data not available | |
| Gibbs Free Energy of Dimerization (ΔG) | Data not available |
Experimental Protocols for Equilibrium Determination
The quantitative study of the dimerization equilibrium of this compound can be effectively carried out using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. This technique allows for the direct observation and quantification of both the monomer and dimer species at different temperatures, enabling the calculation of the equilibrium constant and, subsequently, the thermodynamic parameters.
Variable Temperature NMR (VT-NMR) Spectroscopy
Objective: To determine the equilibrium constant (Keq) at various temperatures and subsequently calculate the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of dimerization.
Methodology:
-
Sample Preparation: A solution of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane of a known concentration is prepared in a suitable deuterated aprotic solvent (e.g., deuterated dimethylformamide or deuterated acetonitrile) in a sealed NMR tube. The choice of solvent is critical as it must be able to dissolve the dimer and facilitate the equilibrium without reacting with the monomer.
-
NMR Data Acquisition:
-
¹⁹F NMR spectroscopy is the preferred method due to the high sensitivity of the fluorine nucleus and the presence of trifluoromethyl groups in both the monomer and dimer.
-
Spectra are recorded over a range of temperatures (e.g., from ambient temperature up to 100 °C or higher, depending on the solvent's boiling point and the desired extent of monomer formation).
-
At each temperature, the system is allowed to reach thermal equilibrium before data acquisition.
-
-
Data Analysis:
-
The signals corresponding to the trifluoromethyl groups of the monomer and dimer are identified in the ¹⁹F NMR spectra. These will have distinct chemical shifts.
-
The relative concentrations of the monomer and dimer are determined by integrating the respective signals.
-
The equilibrium constant (Keq) at each temperature is calculated using the following equation: Keq = [Dimer] / [Monomer]²
-
-
Thermodynamic Parameter Calculation:
-
A van't Hoff plot is constructed by plotting ln(Keq) versus 1/T (where T is the temperature in Kelvin).
-
The enthalpy of dimerization (ΔH) can be determined from the slope of the van't Hoff plot (slope = -ΔH/R, where R is the gas constant).
-
The entropy of dimerization (ΔS) can be determined from the y-intercept of the van't Hoff plot (intercept = ΔS/R).
-
The Gibbs free energy of dimerization (ΔG) at a specific temperature can then be calculated using the equation: ΔG = ΔH - TΔS.
-
Caption: Workflow for determining thermodynamic parameters using VT-NMR.
Signaling Pathways and Logical Relationships
The dimerization of this compound is a physical-organic process rather than a biological signaling pathway. The key relationship is the chemical equilibrium between the monomeric and dimeric forms. The position of this equilibrium is influenced by external factors such as temperature and the presence of a catalyst.
Caption: Factors influencing the this compound dimerization equilibrium.
Conclusion
The reversible dimerization of this compound is a critical characteristic that governs its reactivity and application. While the dimer provides a stable and convenient source, the monomer is the key reactive species in many synthetic transformations. A thorough quantitative understanding of this equilibrium, obtainable through techniques like Variable Temperature NMR spectroscopy, is essential for the rational design and optimization of processes involving this versatile fluorinated building block. The experimental protocols outlined in this guide provide a framework for researchers to determine the thermodynamic parameters of this important equilibrium, thereby enabling more precise control over reactions involving this compound.
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfur-Containing Heterocycles Using Hexafluorothioacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various sulfur-containing heterocycles utilizing the highly reactive thioketone, hexafluorothioacetone (HFTA). Due to the presence of two electron-withdrawing trifluoromethyl groups, HFTA is an exceptionally reactive dienophile and dipolarophile, making it a versatile building block in heterocyclic chemistry.
Introduction
This compound (HFTA) is a valuable reagent for introducing gem-bis(trifluoromethyl)thiomethylene units into organic molecules. Its high reactivity allows for a range of cycloaddition reactions, providing access to a diverse array of fluorinated sulfur-containing heterocycles.[1][2][3] These structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. HFTA is typically generated in situ from its stable dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, either thermally or, more conveniently, under mild conditions using a fluoride (B91410) catalyst.[3][4]
Key Applications
The primary applications of this compound in heterocyclic synthesis are centered around its participation in cycloaddition reactions.
-
[4+2] Cycloaddition (Hetero-Diels-Alder Reaction): This is a prominent method for the synthesis of six-membered sulfur heterocycles, specifically thiopyran derivatives. HFTA reacts readily with a variety of 1,3-dienes.[1][2]
-
[2+2] Cycloaddition: This reaction pathway is employed to construct four-membered thietane (B1214591) rings through the reaction of HFTA with electron-rich alkenes.[1][4]
-
[3+2] Cycloaddition: HFTA can react with 1,3-dipoles, such as diazoalkanes, to yield five-membered sulfur-containing heterocycles like 1,3,4-thiadiazoles.[3]
-
Ene Reaction: In cases where a conjugated diene is not available, HFTA can undergo an ene reaction, leading to the formation of acyclic sulfur-containing compounds.[4]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various sulfur-containing heterocycles using this compound.
Table 1: [4+2] Cycloaddition of HFTA with Various Dienes
| Diene | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Butadiene | 3,6-Dihydro-2,2-bis(trifluoromethyl)-2H-thiopyran | None | - | -78 | Quantitative |
| 2,3-Dimethyl-1,3-butadiene | 3,6-Dihydro-4,5-dimethyl-2,2-bis(trifluoromethyl)-2H-thiopyran | CsF | DMF | 35-45 | High |
| Cyclopentadiene | 3,3-Bis(trifluoromethyl)-2-thia-bicyclo[2.2.1]hept-5-ene | CsF | DMF | - | High |
| 1,3-Cyclohexadiene | 3,3-Bis(trifluoromethyl)-2-thia-bicyclo[2.2.2]oct-5-ene | CsF | DMF | 35-45 | High |
| (1Z,3Z)-Cyclohepta-1,3-diene | Bicyclic Thiopyran Derivative | CsF | DMF | - | High |
Table 2: [2+2] Cycloaddition of HFTA with Alkenes
| Alkene | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Vinyl Ethers | 4-Alkoxy-2,2-bis(trifluoromethyl)thietane | CsF | - | - | High |
| Vinyl Sulfides | 4-Alkylthio-2,2-bis(trifluoromethyl)thietane | CsF | - | - | High |
| Styrene | 2,2-Bis(trifluoromethyl)-4-phenylthietane | CsF | - | - | High |
| N-Vinylamides | 4-Amino-2,2-bis(trifluoromethyl)thietanes | Thermal | - | - | High |
Experimental Protocols
Protocol 1: General Procedure for the Fluoride-Catalyzed Generation of HFTA and subsequent [4+2] Cycloaddition
This protocol describes the in situ generation of this compound from its dimer and its subsequent reaction with a 1,3-diene.
Materials:
-
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (HFTA dimer)
-
1,3-Diene (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene)
-
Cesium fluoride (CsF) or Potassium fluoride (KF)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the HFTA dimer (1.0 eq) and the 1,3-diene (1.0-1.2 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to dissolve the reactants.
-
Add a catalytic amount of cesium fluoride (CsF) (typically 0.1 eq).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 45°C, depending on the diene's reactivity) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired thiopyran derivative.
Protocol 2: Synthesis of 3,6-Dihydro-2,2-bis(trifluoromethyl)-2H-thiopyran via [4+2] Cycloaddition with Butadiene
This protocol outlines the reaction of HFTA with butadiene at low temperatures.
Materials:
-
This compound (can be generated in situ or used as a liquefied gas)
-
Butadiene
-
Suitable solvent (e.g., diethyl ether)
-
Low-temperature reaction setup (e.g., Dewar condenser with dry ice/acetone bath)
Procedure:
-
In a reaction vessel cooled to -78°C, condense butadiene into a solution of this compound in a suitable solvent.
-
The reaction is typically instantaneous and proceeds to completion.
-
Allow the reaction mixture to warm to room temperature to evaporate any excess butadiene.
-
The solvent can be removed under reduced pressure to yield the cycloadduct in quantitative yield.[3] Further purification is often not necessary.
Visualizations
Caption: General experimental workflow for the synthesis of sulfur-containing heterocycles.
References
Application Notes and Protocols for Thiopyran Synthesis via [4+2] Cycloaddition of Hexafluorothioacetone with Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of thiopyrans, six-membered sulfur-containing heterocycles, is of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds. The [4+2] cycloaddition, or Diels-Alder reaction, of a diene with a dienophile is a powerful and atom-economical method for the construction of six-membered rings. Hexafluorothioacetone ((CF₃)₂CS), a highly reactive dienophile due to the electron-withdrawing nature of the trifluoromethyl groups, readily undergoes [4+2] cycloaddition with a variety of dienes to afford highly functionalized thiopyran derivatives. These fluorinated thiopyrans are valuable scaffolds for the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of thiopyrans via the [4+2] cycloaddition of in situ generated this compound with various dienes.
Reaction Principle
The core of this synthetic strategy is the thia-Diels-Alder reaction, a type of hetero-Diels-Alder reaction where a thiocarbonyl compound acts as the dienophile. This compound is a potent dienophile due to the strong electron-withdrawing effect of the two trifluoromethyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the reaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. The reaction is typically concerted, proceeding through a cyclic transition state, leading to the formation of a 3,6-dihydro-2H-thiopyran ring system.
Due to the high reactivity and instability of monomeric this compound, it is typically generated in situ from a stable precursor, such as 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920), through thermal or catalyst-induced cycloreversion.
Data Presentation
The following table summarizes the results of the [4+2] cycloaddition of in situ generated this compound with various dienes, providing a comparative overview of reaction conditions and yields.
| Diene | Product | Reaction Conditions | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene | 4,5-Dimethyl-2,2-bis(trifluoromethyl)-3,6-dihydro-2H-thiopyran | CsF, Diglyme (B29089), RT, 1h | 78 | [1][2] |
| Isoprene | 4-Methyl-2,2-bis(trifluoromethyl)-3,6-dihydro-2H-thiopyran | CsF, Diglyme, RT, 1h | 75 | [2] |
| Cyclopentadiene | 3,3-Bis(trifluoromethyl)-2-thia-bicyclo[2.2.1]hept-5-ene | CsF, Diglyme, RT, 1h | 72 | [1][2] |
| 1,3-Cyclohexadiene | 3,3-Bis(trifluoromethyl)-2-thia-bicyclo[2.2.2]oct-5-ene | CsF, Diglyme, RT, 1h | 65 | [2] |
Experimental Protocols
General Procedure for the in situ Generation of this compound and subsequent [4+2] Cycloaddition
This protocol is a general guideline based on the work of Petrov and coworkers.[1][2] Researchers should optimize conditions for their specific diene and scale.
Materials:
-
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (this compound dimer)
-
Diene (e.g., 2,3-Dimethyl-1,3-butadiene, Isoprene, Cyclopentadiene)
-
Cesium Fluoride (B91410) (CsF), anhydrous
-
Diglyme, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)
-
Magnetic stirrer and stir bar
-
Septa and syringes
Procedure:
-
Reaction Setup: Under an inert atmosphere, add anhydrous cesium fluoride (CsF) (typically 0.1 to 0.5 equivalents relative to the dimer) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Reactant Addition: Add anhydrous diglyme to the flask via syringe. To this suspension, add the diene (typically 1.0 to 1.2 equivalents relative to the expected monomeric this compound).
-
In situ Generation and Reaction: While stirring the mixture at room temperature, slowly add a solution of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (1.0 equivalent) in anhydrous diglyme to the reaction flask via a syringe pump over a period of 1 hour. The in situ generation of this compound and its subsequent reaction with the diene will occur.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, quench the reaction mixture by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the desired thiopyran derivative.
Safety Precautions:
-
This compound is a reactive and potentially toxic compound. Handle its precursor, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, with care in a well-ventilated fume hood.
-
Use anhydrous solvents and reagents and maintain an inert atmosphere to prevent side reactions.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory Visualization
Reaction Mechanism
The [4+2] cycloaddition of this compound with a diene proceeds through a concerted, pericyclic transition state. The highly electrophilic nature of the thiocarbonyl carbon in this compound makes it susceptible to nucleophilic attack from the electron-rich diene.
References
Application Notes and Protocols: In Situ Generation of Hexafluorothioacetone from its Dimer for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluorothioacetone (HFTA) is a highly reactive thioketone that serves as a valuable building block in organofluorine chemistry. Due to its gaseous nature and propensity to dimerize, its practical application in synthesis relies on the in situ generation from its stable crystalline dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920). This document provides detailed application notes and experimental protocols for the controlled release of HFTA and its subsequent use in various synthetic transformations, particularly cycloaddition reactions.
Introduction
This compound ((CF₃)₂C=S) is a highly electrophilic thiocarbonyl compound, making it a potent dienophile and enophile in a variety of chemical reactions.[1] However, HFTA is a blue gas at standard conditions and readily dimerizes to the stable, solid 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.[1] For synthetic applications, the dimer is a convenient and safe precursor, allowing for the in situ generation of the reactive monomer under specific reaction conditions. This approach avoids the challenges associated with handling a volatile and reactive gas.
The generation of HFTA from its dimer can be achieved through thermal cracking or by catalysis with a fluoride (B91410) ion source in polar aprotic solvents.[2][3][4] The liberated HFTA can then be trapped by a suitable substrate in the reaction mixture to afford a range of fluorine-containing heterocyclic compounds.
In Situ Generation Methods
The primary methods for the in situ generation of this compound from its dimer involve either thermal cleavage or fluoride-catalyzed dissociation.
Thermal Generation
In the absence of a catalyst, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane can be heated in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to generate HFTA.[3][5] This method is suitable for substrates that are stable at elevated temperatures.
Fluoride-Catalyzed Generation
The dissociation of the HFTA dimer can be facilitated at lower temperatures by the addition of a catalytic amount of a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF).[2][4] The fluoride ion is believed to coordinate to the sulfur atoms, promoting the cleavage of the dithietane ring. This method is advantageous for thermally sensitive substrates.
Synthetic Applications
The in situ generated HFTA is a versatile reagent for the synthesis of various organofluorine compounds.
[2+2] Cycloaddition Reactions
HFTA readily undergoes [2+2] cycloaddition reactions with electron-rich alkenes, such as vinyl ethers and vinyl amides, to produce substituted thietanes.[3][6][7] These reactions often proceed in high yield and with excellent regioselectivity.
Ene Reactions
With substrates possessing allylic protons, such as 1,5-cyclooctadiene, HFTA can participate in ene reactions.[3][5]
Reactions with Heterocycles
The reaction of in situ generated HFTA with N-vinylimidazole has been shown to yield 1-(hexafluoroisopropyl)-3-vinyl-1,3-dihydro-2H-imidazole-2-thione, demonstrating a more complex reaction pathway than a simple cycloaddition.[3][6] Reactions with indoles in the presence of a fluoride catalyst can lead to the formation of indoles substituted with a SCH(CF₃)₂ group at the 3-position.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various compounds using in situ generated HFTA.
| Product Type | Substrate | Generation Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Amino-2,2-bis(trifluoromethyl)thietane | Vinylamides | Thermal | None | DMF/DMSO | Elevated | - | 47-86 | [3][6] |
| Thietane | 4-MeO-styrene | Thermal | None | - | Elevated | - | High | [5] |
| Hexafluoroacetone (B58046) | Oxidant (O₂) | Fluoride-catalyzed | KF | DMF | 110 | 14 | 57 | [8] |
| Hexafluoroacetone | - | Fluoride-catalyzed | KF | DMF | 100-135 | - | High | [8] |
Experimental Protocols
Caution: this compound and its precursors are reactive compounds. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Protocol 1: General Procedure for Thermal In Situ Generation and [2+2] Cycloaddition
This protocol describes the reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with a generic vinyl amide.
Materials:
-
2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane
-
Vinyl amide substrate
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (1.0 eq).
-
Add the vinyl amide substrate (1.0-1.2 eq).
-
Add anhydrous DMF or DMSO to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the desired 4-amino-2,2-bis(trifluoromethyl)thietane.
Protocol 2: Fluoride-Catalyzed In Situ Generation and Reaction
This protocol provides a general method for fluoride-catalyzed generation of HFTA.
Materials:
-
2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane
-
Substrate (e.g., indole)
-
Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous KF or CsF (0.1-0.2 eq).
-
Add 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (1.0 eq) and the substrate (1.0 eq).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by an appropriate analytical technique.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Equilibrium between HFTA dimer and monomer.
Caption: General experimental workflow for synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The cycloadducts of hexafluoroacetone and -thioacetone with diphenylketene (1976) | Zoltan Zubovics | 6 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane with N-vinyl compounds | Semantic Scholar [semanticscholar.org]
- 7. 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane | 791-50-4 | Benchchem [benchchem.com]
- 8. CA1177494A - Liquid phase synthesis of hexafluoroacetone - Google Patents [patents.google.com]
Experimental protocol for the synthesis of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.
Application Note: Synthesis of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (B1606920)
Introduction
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane, also known as the dimer of hexafluorothioacetone (HFTA), is a valuable reagent in organofluorine chemistry. Its primary application lies in its ability to serve as a stable, crystalline precursor for the in-situ generation of the highly reactive this compound. This thione readily participates in various cycloaddition and substitution reactions, providing a pathway to a diverse range of fluorine-containing heterocyclic compounds.[1][2][3] The electron-withdrawing trifluoromethyl groups significantly enhance the reactivity of the dithietane ring, making it a potent electrophile.[1] This application note provides a detailed experimental protocol for the synthesis of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.
Reaction Principle
The synthesis involves the reaction of hexafluoropropene (B89477) with elemental sulfur in a polar aprotic solvent, such as dimethylformamide (DMF), catalyzed by potassium fluoride (B91410).[4] The reaction proceeds under atmospheric pressure and at a modest temperature.[4] While other methods exist, such as high-temperature gas-phase reactions or high-pressure solvent-based systems, the DMF-mediated synthesis is noted for producing a cleaner product under milder conditions.[4]
Experimental Protocol
Materials and Reagents:
-
Hexafluoropropene (HFP)
-
Sublimed sulfur
-
Potassium fluoride (KF), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hexane (B92381) for extraction and crystallization
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Gas inlet tube
-
Dry-ice condenser
-
Heating mantle
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Preparation: A 1-L three-necked flask is equipped with a mechanical stirrer, a thermometer, and a gas inlet tube connected to a source of nitrogen. The flask and 25 g (0.43 mol) of anhydrous potassium fluoride are flame-dried under a nitrogen purge to ensure anhydrous conditions.[5]
-
Reaction Setup: After cooling to room temperature, 100 mL of dry DMF and 6.4 g (0.2 mol) of sublimed sulfur are added to the flask.[5] The mixture is stirred for 15-20 minutes while the temperature is raised to 35-40 °C. The formation of a dark blue-brown color indicates the progress of the reaction.[5]
-
Addition of Hexafluoropropene: Hexafluoropropene gas (32 g, 0.21 mol) is then introduced into the reaction mixture through the gas inlet tube.[5] The temperature of the exothermic reaction will typically rise to 65-70 °C, and the elemental sulfur will completely dissolve.[5]
-
Work-up and Extraction: Once the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then diluted with 500 mL of water and extracted three times with 100 mL portions of hexane.[5]
-
Purification: The combined organic layers are washed three times with 200 mL of water and dried over anhydrous magnesium sulfate.[5] The solvent is removed under reduced pressure using a rotary evaporator.[5]
-
Crystallization: The crude product is purified by crystallization from hexane to yield 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane as a crystalline solid.[5]
Data Presentation
| Parameter | Value | Reference |
| Yield | 47-86% (of cycloadducts in subsequent reactions) | [5] |
| Purity | >99% by GLPC | [4] |
| Melting Point | 24 °C | [4] |
| Boiling Point | 110 °C | [4] |
| ¹⁹F NMR (CDCl₃) | δ -73.3 (s) | [4] |
| Molecular Formula | C₆F₁₂S₂ | [1] |
| Molecular Mass | 364.18 g/mol | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.
References
- 1. 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane | 791-50-4 | Benchchem [benchchem.com]
- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BJOC - Reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane with N-vinyl compounds [beilstein-journals.org]
Application Notes and Protocols: Hexafluorothioacetone as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorothioacetone (HFTA) is a highly reactive and electron-deficient dienophile, making it a valuable reagent in Diels-Alder reactions for the synthesis of complex sulfur-containing heterocyclic compounds. Its strong electrophilic character, driven by the electron-withdrawing trifluoromethyl groups, leads to rapid and often highly selective [4+2] cycloadditions with a variety of conjugated dienes. These reactions provide efficient access to six-membered rings bearing a gem-bis(trifluoromethyl)thioether moiety, a structural motif of increasing interest in medicinal chemistry and materials science due to its unique electronic and steric properties.
This document provides detailed application notes and experimental protocols for utilizing this compound in Diels-Alder reactions, including quantitative data for various dienes and visualizations of the reaction workflow and mechanism.
Data Presentation: Quantitative Analysis of Diels-Alder Reactions
The following table summarizes the reaction conditions and yields for the Diels-Alder reaction of in situ generated this compound with various dienes. The general procedure involves the reaction of a fluoroolefin (such as hexafluoropropene) with sulfur in the presence of a catalyst (e.g., CsF) and the respective diene.
| Diene | Product | Reaction Conditions | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene (B165502) | 4,5-Dimethyl-3,6-dihydro-2,2-bis(trifluoromethyl)-2H-thiopyran | Mild conditions, CsF catalyst | 30-78 | [1] |
| Cyclopentadiene | 3,3-Bis(trifluoromethyl)-2-thiabicyclo[2.2.1]hept-5-ene | Mild conditions, CsF catalyst | 30-78 | [1] |
| Cyclohexa-1,3-diene | 3,3-Bis(trifluoromethyl)-2-thiabicyclo[2.2.2]oct-5-ene | Mild conditions, CsF catalyst | 30-78 | [1] |
| Isoprene | 4-Methyl-3,6-dihydro-2,2-bis(trifluoromethyl)-2H-thiopyran | Mild conditions, CsF catalyst | 30-78 | [1] |
| 1,3-Butadiene | 3,6-Dihydro-2,2-bis(trifluoromethyl)-2H-thiopyran | Mild conditions, CsF catalyst | 30-78 | [1] |
Experimental Protocols
General Protocol for the In Situ Generation and Diels-Alder Reaction of this compound
This protocol is a general guideline based on the in situ generation of perfluorinated thioketones for Diels-Alder reactions.[1]
Materials:
-
Fluoroolefin (e.g., Hexafluoropropene)
-
Sulfur powder
-
Cesium fluoride (B91410) (CsF), anhydrous
-
Conjugated diene
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Reaction vessel (e.g., sealed tube or high-pressure reactor)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, solvents for recrystallization/distillation)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a suitable reaction vessel with anhydrous cesium fluoride (CsF) and elemental sulfur.
-
Solvent and Diene Addition: Add the anhydrous polar aprotic solvent and the desired conjugated diene to the reaction vessel.
-
Introduction of Fluoroolefin: Cool the reaction mixture to an appropriate temperature (e.g., 0 °C or below) and carefully introduce the fluoroolefin (e.g., hexafluoropropene) into the vessel. The vessel must be properly sealed to contain the gaseous reactant.
-
Reaction: Allow the reaction mixture to warm to room temperature or heat as required. The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS, TLC, or NMR spectroscopy). Reactions are typically run for several hours to ensure complete conversion.
-
Work-up: Upon completion, cool the reaction mixture and carefully vent any excess pressure. Quench the reaction by the addition of water or a suitable aqueous solution.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by standard techniques such as column chromatography on silica gel, distillation, or recrystallization to afford the desired Diels-Alder adduct.
Example: Reaction with 2,3-Dimethyl-1,3-butadiene
This hypothetical detailed protocol is based on the general procedure and typical Diels-Alder reaction setups.
-
Preparation: A 100 mL high-pressure reactor is dried in an oven and cooled under a stream of dry nitrogen.
-
Charging the Reactor: The reactor is charged with cesium fluoride (0.5 g, 3.3 mmol) and sulfur (0.5 g, 15.6 mmol).
-
Addition of Reactants: Anhydrous THF (40 mL) and 2,3-dimethyl-1,3-butadiene (2.0 mL, 17.7 mmol) are added via syringe. The reactor is sealed.
-
Reaction Initiation: The reactor is cooled to -78 °C in a dry ice/acetone bath. Hexafluoropropene (approx. 5 g, 33.3 mmol) is condensed into the reactor.
-
Reaction Conditions: The reactor is allowed to warm to room temperature and then heated to 50 °C for 12 hours with stirring.
-
Isolation: After cooling to room temperature, the reactor is carefully vented. The reaction mixture is poured into 100 mL of water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 4,5-dimethyl-3,6-dihydro-2,2-bis(trifluoromethyl)-2H-thiopyran.
Mandatory Visualizations
Diels-Alder Reaction Workflow
Caption: General experimental workflow for the synthesis of thia-heterocycles.
Mechanism of the Diels-Alder Reaction
Caption: HOMO-LUMO interaction in the Diels-Alder reaction.
References
Application Notes and Protocols: Preparation of Fluorinated Thietanes from Hexafluorothioacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated thietanes are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms and the four-membered sulfur-containing ring. This document provides detailed protocols for the synthesis of 2,2-bis(trifluoromethyl)thietanes through the formal [2+2] cycloaddition of hexafluorothioacetone (HFTA) with various olefins. As HFTA is a gas, these protocols utilize its stable liquid dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920), which generates the monomeric HFTA in situ. The primary reaction discussed is the thermal [2+2] cycloaddition with electron-rich olefins such as N-vinylamides, vinyl ethers, and styrenes in polar aprotic solvents.
Reaction Principle
The synthesis proceeds in two main stages. First, the this compound dimer undergoes thermal or solvent-mediated ring-opening to generate two equivalents of the highly reactive this compound. This intermediate then readily undergoes a [2+2] cycloaddition reaction with an olefin to form the desired fluorinated thietane (B1214591) ring system. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) facilitate the initial ring opening of the dimer.[1]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 2,2-bis(trifluoromethyl)-4-substituted-thietanes from 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane and different olefins.
| Olefin Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Vinylformamide | 4-Formamido-2,2-bis(trifluoromethyl)thietane | DMF | 70 | 2 | 47 | [2] |
| N-Vinyl-N-methylacetamide | 4-(N-Methylacetamido)-2,2-bis(trifluoromethyl)thietane | DMF | 70 | 72 | 86 | [2] |
| N-Vinylpyrrolidinone | 4-(2-Oxopyrrolidin-1-yl)-2,2-bis(trifluoromethyl)thietane | DMF | 70 | 2 | 78 | [2] |
| N-Vinylcaprolactam | 4-(2-Oxoazepan-1-yl)-2,2-bis(trifluoromethyl)thietane | DMF | 70 | 2 | 75 | [2] |
| N-Vinylcarbazole | 4-(9H-Carbazol-9-yl)-2,2-bis(trifluoromethyl)thietane | DMF | 70 | 2 | 67 | [2] |
| Ethyl vinyl ether | 4-Ethoxy-2,2-bis(trifluoromethyl)thietane | DMF | 70 | 24 | 85 | [3] |
| tert-Butyl vinyl ether | 4-(tert-Butoxy)-2,2-bis(trifluoromethyl)thietane | DMF | 70 | 24 | 91 | [3] |
| Styrene (B11656) | 4-Phenyl-2,2-bis(trifluoromethyl)thietane | DMSO | 70 | 24 | 75 | [1] |
| 4-Methoxystyrene | 4-(4-Methoxyphenyl)-2,2-bis(trifluoromethyl)thietane | DMSO | 70 | 24 | 88 | [1] |
Experimental Protocols
General Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane is a volatile and reactive compound and should be handled with care.
Protocol 1: Synthesis of 4-Amino-2,2-bis(trifluoromethyl)thietanes from N-Vinylamides
This protocol is adapted from the typical procedure described by Petrov, V. A., & Marshall, W. (2015).[2]
Materials:
-
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane
-
Corresponding N-vinylamide (e.g., N-vinylformamide, N-vinylcarbazole)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
To a solution of the N-vinylamide (10 mmol) in anhydrous DMF (15 mL), add 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (5 mmol).
-
Stir the reaction mixture at the temperature and for the duration specified in the data table (e.g., 70 °C for 2-72 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water (300 mL) and extract with hexane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (3 x 200 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by crystallization from hexane or distillation.
Protocol 2: Synthesis of 4-Alkoxy-2,2-bis(trifluoromethyl)thietanes from Vinyl Ethers
This protocol is a general procedure based on the synthesis of similar compounds.[3]
Materials:
-
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane
-
Corresponding vinyl ether (e.g., ethyl vinyl ether, tert-butyl vinyl ether)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a sealed tube, dissolve 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (5 mmol) in anhydrous DMF (10 mL).
-
Add the corresponding vinyl ether (12 mmol) to the solution.
-
Heat the sealed tube at 70 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by fractional distillation under reduced pressure to obtain the desired 4-alkoxy-2,2-bis(trifluoromethyl)thietane as a high-boiling liquid.
Protocol 3: Synthesis of 4-Aryl-2,2-bis(trifluoromethyl)thietanes from Styrenes
This protocol is based on reactions of the this compound dimer with styrenes in DMSO.[1]
Materials:
-
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane
-
Corresponding styrene (e.g., styrene, 4-methoxystyrene)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hexane
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Combine 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (5 mmol) and the styrene derivative (10 mmol) in anhydrous DMSO (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Monitor the reaction by GC-MS or ¹⁹F NMR.
-
After completion, cool the mixture to ambient temperature.
-
Pour the reaction mixture into a large volume of deionized water (300 mL).
-
Extract the product with hexane (3 x 50 mL).
-
Wash the combined organic phases with deionized water (3 x 150 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization.
Spectroscopic Data of Representative Products
4-Ethoxy-2,2-bis(trifluoromethyl)thietane:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.20-5.12 (m, 1H, CH-O), 3.85-3.75 (m, 1H, O-CH₂), 3.65-3.55 (m, 1H, O-CH₂), 3.40 (dd, J = 12.0, 8.0 Hz, 1H, S-CH₂), 3.25 (dd, J = 12.0, 4.0 Hz, 1H, S-CH₂), 1.25 (t, J = 7.0 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 80.5 (CH-O), 72.1 (q, J = 30.3 Hz, C(CF₃)₂), 65.4 (O-CH₂), 38.1 (S-CH₂), 15.0 (CH₃). The signal for the trifluoromethyl carbons was not reported but is expected around δ 125 (q, J ≈ 285 Hz).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -70.5 (s, 6F).
-
IR (neat, cm⁻¹): 2980, 1370, 1280, 1190, 1120, 980, 730.
4-(9H-Carbazol-9-yl)-2,2-bis(trifluoromethyl)thietane:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J = 7.8 Hz, 2H), 7.50-7.40 (m, 4H), 7.32-7.25 (m, 2H), 6.15 (dd, J = 9.5, 6.5 Hz, 1H), 4.10 (dd, J = 12.5, 9.5 Hz, 1H), 3.85 (dd, J = 12.5, 6.5 Hz, 1H).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -69.8 (s, 6F).
Visualizations
Caption: Experimental workflow for thietane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane with N-vinyl compounds [beilstein-journals.org]
- 3. BJOC - Acid catalyzed cyclodimerization of 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes and -thietanes. Synthesis of 2,2,6,6-tetrakis(trifluoromethyl)-4,8-dialkoxy-1,5-dioxocanes and 3,3,7,7-tetrakis(trifluoromethyl)-9-oxa-2,6-dithia-bicyclo[3.3.1]nonane [beilstein-journals.org]
Application Notes and Protocols: Synthesis of Thiiranes via [2+1] Cycloaddition of Hexafluorothioacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. These strained rings are valuable intermediates in organic synthesis and have been incorporated into various biologically active molecules. The synthesis of fluorinated thiiranes is of particular interest due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered lipophilicity. One efficient method for the synthesis of highly fluorinated thiiranes is the [2+1] cycloaddition of hexafluorothioacetone with diazo compounds. This compound, a highly reactive thioketone, readily reacts with carbenes or carbene precursors, such as diazo compounds, to afford the corresponding 2,2-bis(trifluoromethyl)thiiranes. This reaction proceeds via the formal [2+1] cycloaddition of a carbene to the thiocarbonyl group. Mechanistically, this transformation is often considered a [3+2] cycloaddition of the diazo compound with the thioketone, followed by the extrusion of dinitrogen from the resulting 1,3,4-thiadiazole (B1197879) intermediate.[1]
Reaction Mechanism and Experimental Workflow
The reaction is initiated by the attack of the nucleophilic diazo carbon on the electrophilic carbon of the thiocarbonyl group of this compound. This is followed by ring closure and subsequent elimination of a stable dinitrogen molecule to yield the thiirane (B1199164) ring.
Reaction Mechanism
Caption: General reaction mechanism for thiirane synthesis.
Experimental Workflow
References
Hexafluorothioacetone as a Ligand in Transition Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorothioacetone (HFTA), (CF₃)₂CS, is a highly reactive, gaseous thioketone that serves as a unique and versatile ligand in transition metal chemistry. Its strong electrophilic character, driven by the electron-withdrawing trifluoromethyl groups, facilitates coordination to a variety of metal centers. This document provides detailed application notes and protocols for the synthesis and characterization of transition metal complexes featuring the this compound ligand. The information is intended to guide researchers in the exploration of these complexes for applications in catalysis, materials science, and drug development.
HFTA is typically generated in situ from its dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, by thermolysis. The monomeric HFTA readily engages in coordination with transition metals, often forming stable three-membered metallacycles. The resulting complexes exhibit interesting spectroscopic and reactive properties.
Synthesis of this compound-Metal Complexes
The primary route to this compound-metal complexes involves the reaction of a low-valent metal precursor with the this compound dimer. The dimer cracks in situ to provide the monomeric HFTA for complexation. Subsequent ligand exchange reactions can be employed to modify the coordination sphere of the metal.
General Workflow for the Synthesis of L₂Ni[(CF₃)₂CS] Complexes
The following diagram illustrates the general synthetic strategy for preparing bis(ligand)nickel(II)-hexafluorothioacetone complexes.
Experimental Protocols
Protocol 1: Synthesis of (1,5-Cyclooctadiene)nickel(II)-hexafluorothioacetone
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (this compound dimer)
-
Anhydrous toluene (B28343)
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk flask with bis(1,5-cyclooctadiene)nickel(0).
-
Add anhydrous toluene to dissolve the nickel complex.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound dimer in anhydrous toluene to the cooled nickel solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 2 hours.
-
The formation of the orange, crystalline product, (1,5-C₈H₁₂)Ni[(CF₃)₂CS], will be observed.
-
Isolate the product by filtration under inert atmosphere, wash with cold anhydrous toluene, and dry under vacuum.
Protocol 2: Synthesis of Bis(triphenylphosphine)nickel(II)-hexafluorothioacetone
Materials:
-
(1,5-Cyclooctadiene)nickel(II)-hexafluorothioacetone
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the (1,5-cyclooctadiene)nickel(II)-hexafluorothioacetone complex in anhydrous diethyl ether.
-
In a separate Schlenk flask, prepare a solution of two equivalents of triphenylphosphine in anhydrous diethyl ether.
-
Slowly add the triphenylphosphine solution to the nickel complex solution at room temperature with stirring.
-
Stir the reaction mixture for 1 hour.
-
The product, (Ph₃P)₂Ni[(CF₃)₂CS], will precipitate from the solution.
-
Isolate the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Quantitative Data
The following tables summarize the available spectroscopic data for representative this compound-nickel complexes. The data is consistent with the formation of a three-membered NiCS ring, where the complex is best described as a Nickel(II) species.
Table 1: ¹⁹F NMR Spectroscopic Data
| Complex | Solvent | Chemical Shift (δ, ppm vs. CFCl₃) |
| (Ph₃P)₂Ni[(CF₃)₂CS] | CDCl₃ | -63.7 |
| [(PhO)₃P]₂Ni[(CF₃)₂CS] | CDCl₃ | -64.2 |
| (dipy)Ni[(CF₃)₂CS] | CDCl₃ | -62.5 |
Note: The observation of a single resonance for the six fluorine atoms of the two CF₃ groups indicates their magnetic equivalence on the NMR timescale.
Table 2: Infrared (IR) Spectroscopic Data
| Complex | Medium | ν(C=S) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| (Ph₃P)₂Ni[(CF₃)₂CS] | Nujol | ~1100-1200 | P-Ph absorptions, C-F stretches |
| [(PhO)₃P]₂Ni[(CF₃)₂CS] | Nujol | ~1100-1200 | P-O-Ph absorptions, C-F stretches |
Note: The C=S stretching frequency in the complexes is significantly lowered compared to free thioketones, which is characteristic of its coordination to the metal center.
Proposed Synthetic Pathways for Other Transition Metal Complexes
While detailed experimental data for this compound complexes with other transition metals are scarce, analogous synthetic strategies to those employed for nickel can be proposed. Low-valent precursors of platinum and palladium are expected to react with the this compound dimer to yield the corresponding metal-HFTA complexes.
Logical Relationship for Proposed Synthesis of Platinum and Palladium-HFTA Complexes
Applications and Future Outlook
Transition metal complexes of this compound are of interest for their potential applications in:
-
Catalysis: The unique electronic properties of the HFTA ligand can influence the catalytic activity of the metal center in various organic transformations.
-
Materials Science: The incorporation of fluorine-rich ligands can impart desirable properties such as thermal stability and altered electronic characteristics to metal-containing materials.
-
Bioinorganic Chemistry and Drug Development: The reactivity of the coordinated thiocarbonyl group could be exploited for the design of novel therapeutic agents or probes.
Further research is needed to fully explore the coordination chemistry of this compound with a broader range of transition metals and to investigate the reactivity and potential applications of the resulting complexes. The development of more detailed structural and spectroscopic characterization will be crucial for understanding the bonding and electronic structure of these fascinating compounds.
Applications of Hexafluorothioacetone in Organofluorine Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hexafluorothioacetone (HFTA) is a highly reactive, gaseous thioketone with the formula (CF₃)₂CS. Its strong electrophilicity, driven by the two electron-withdrawing trifluoromethyl groups, makes it a valuable reagent in organofluorine chemistry for the synthesis of a variety of fluorine-containing compounds. Due to its high reactivity and gaseous nature, HFTA is typically generated in situ from its stable dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920). This document provides an overview of key applications of HFTA, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.
In Situ Generation of this compound
The most common and convenient method for generating this compound for synthetic applications is the thermal or fluoride-catalyzed cracking of its dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. The in situ generation allows for the immediate trapping of the reactive HFTA monomer by a suitable substrate, avoiding the need to handle the gaseous thioketone directly.
Experimental Protocol: In Situ Generation of HFTA from its Dimer
Materials:
-
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (HFTA dimer)
-
Anhydrous potassium fluoride (B91410) (KF) or cesium fluoride (CsF)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Substrate (e.g., vinyl ether, diene)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (1.0 eq).
-
Add the anhydrous aprotic polar solvent (e.g., DMF or DMSO).
-
Add a catalytic amount of anhydrous potassium fluoride or cesium fluoride (0.1 eq).
-
The reaction mixture is typically heated to facilitate the cracking of the dimer. The temperature will depend on the subsequent reaction (see specific protocols below).
-
Once the dimer is dissolved and the system is at the desired temperature, the trapping agent (substrate) is added to the reaction mixture.
[2+2] Cycloaddition Reactions
This compound readily undergoes [2+2] cycloaddition reactions with electron-rich alkenes, such as vinyl ethers and vinylamides, to produce functionalized thietanes. These reactions are highly regioselective.
Troubleshooting & Optimization
Preventing dimerization of Hexafluorothioacetone during reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexafluorothioacetone (HFTA). The focus is on preventing its rapid dimerization to 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920) during chemical reactions.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product, with the starting material being the HFTA dimer. | Insufficient generation of monomeric HFTA from the dimer. | 1. Increase Catalyst Concentration: Incrementally increase the molar ratio of the fluoride (B91410) catalyst (e.g., CsF or KF) to the HFTA dimer. 2. Elevate Reaction Temperature: Gradually increase the reaction temperature to shift the monomer-dimer equilibrium towards the monomer. Monitor for potential side reactions or decomposition of starting materials. 3. Ensure Anhydrous Conditions: Water can deactivate the fluoride catalyst. Ensure all solvents and reagents are rigorously dried. |
| Formation of HFTA dimer is observed during the reaction. | The rate of dimerization is faster than the rate of the desired reaction. | 1. Increase Reactant Concentration: A higher concentration of the trapping agent (e.g., diene, olefin) can increase the rate of the desired reaction, outcompeting dimerization. 2. Choose a More Reactive Trapping Agent: If possible, select a more electron-rich or sterically less hindered trapping agent to accelerate the desired reaction. 3. Optimize Solvent: Use a polar aprotic solvent such as DMF or DMSO to facilitate the formation of the monomeric HFTA. |
| Inconsistent reaction outcomes. | Variability in the concentration of monomeric HFTA. | 1. Implement In Situ Monitoring: Utilize ¹⁹F NMR spectroscopy to monitor the disappearance of the HFTA dimer and the formation of the product in real-time. This allows for adjustments to be made during the reaction. 2. Standardize Reagent Purity and Handling: Ensure consistent quality and dryness of the HFTA dimer, catalyst, and solvent. |
| Side product formation. | Reaction temperature may be too high, or the reaction time is too long, leading to decomposition or undesired pathways. | 1. Optimize Reaction Temperature and Time: Use in situ monitoring to determine the optimal conditions for product formation while minimizing side reactions. 2. Purify HFTA Dimer: Impurities in the dimer can lead to side reactions. Recrystallize or sublime the dimer before use. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFTA) and why is its dimerization a problem?
A1: this compound ((CF₃)₂CS) is a highly reactive thioketone. Its reactivity makes it a valuable reagent in organic synthesis, particularly for the formation of fluorine-containing heterocycles. However, it readily undergoes a [2+2] cycloaddition with itself to form a stable dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. This dimerization removes the reactive monomer from the reaction mixture, preventing it from participating in the desired transformation and leading to low or no product yield.
Q2: How can I generate monomeric HFTA for my reaction?
A2: The most common and practical method is the in situ generation of HFTA from its stable dimer. This is typically achieved by heating a solution of the dimer in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a catalytic amount of a fluoride salt like cesium fluoride (CsF) or potassium fluoride (KF). The fluoride ion facilitates the dissociation of the dimer back to the monomeric HFTA, which can then be trapped by a suitable reactant.
Q3: What are the key parameters to control for the successful in situ generation and reaction of HFTA?
A3: The key parameters are:
-
Temperature: Higher temperatures favor the monomeric form. The optimal temperature will depend on the specific reaction and should be determined empirically.
-
Solvent: Polar aprotic solvents like DMF and DMSO are effective in promoting the formation of monomeric HFTA.
-
Catalyst: Fluoride ion sources such as CsF or KF are commonly used to catalyze the dimer-to-monomer conversion. The catalyst loading should be optimized for each reaction.
-
Concentration: The relative concentrations of the HFTA dimer and the trapping agent are crucial. A higher concentration of the trapping agent will favor the desired reaction over dimerization.
Q4: How can I monitor the formation of monomeric HFTA and the progress of my reaction?
A4: Due to the presence of trifluoromethyl groups, ¹⁹F NMR spectroscopy is an excellent technique for monitoring reactions involving HFTA. You can monitor the disappearance of the signal corresponding to the HFTA dimer and the appearance of signals for the desired product. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing clear and well-resolved spectra. While direct detection of the transient monomeric HFTA by NMR can be challenging due to its low concentration and high reactivity, its generation can be inferred from the consumption of the dimer and formation of the product.
Q5: Are there any spectroscopic signatures of monomeric HFTA?
A5: Yes, monomeric this compound is a blue gas and exhibits a characteristic UV-Vis absorption spectrum. It has weak absorptions in the visible region (around 725-400 nm) and a very strong absorption in the UV region (around 230-190 nm) due to a π to π* transition.[1] This property can potentially be used for spectroscopic monitoring if the reaction conditions and other components allow.
Experimental Protocols
In Situ Generation and Trapping of this compound with a Dienophile
This protocol describes a general procedure for the reaction of in situ generated HFTA with a generic dienophile.
Materials:
-
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (HFTA dimer)
-
Dienophile (e.g., cyclopentadiene, N-vinylamides)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Fluoride catalyst (e.g., CsF, KF)
-
Anhydrous inert gas (e.g., Nitrogen, Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add the HFTA dimer and the fluoride catalyst.
-
Solvent and Reagent Addition: Add the anhydrous polar aprotic solvent via a syringe, followed by the dienophile.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between ambient and elevated temperatures) and stir under an inert atmosphere.[2]
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by ¹⁹F NMR spectroscopy. Look for the disappearance of the HFTA dimer signal and the appearance of the product signals.
-
Workup: Once the reaction is complete (as indicated by NMR), cool the mixture to room temperature. The workup procedure will depend on the nature of the product. A typical workup may involve dilution with water and extraction with an organic solvent.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
Quantitative Data Summary
| Reaction Parameter | Typical Range/Value | Reference |
| HFTA Dimer to Catalyst Molar Ratio | 1 : 0.05 to 1 : 0.2 | General practice |
| Reaction Temperature | 25 °C to 100 °C | [2] |
| Reaction Time | 1 to 48 hours | [2] |
| Solvents | DMF, DMSO | [2] |
Visualizations
Caption: Experimental workflow for the in situ generation and reaction of HFTA.
Caption: Factors influencing the HFTA monomer-dimer equilibrium and reaction pathway.
References
Optimized conditions for the thermal cracking of Hexafluorothioacetone dimer.
Technical Support Center: Thermal Cracking of Hexafluorothioacetone Dimer
Welcome to the technical support center for the thermal cracking of this compound Dimer, also known as 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the "thermal cracking" of this compound Dimer?
A1: The thermal cracking of this compound Dimer refers to the process of converting the stable dimer back into its highly reactive monomer, this compound (HFTA). This is typically not achieved by heat alone in a laboratory setting but is facilitated by a catalyst, such as an alkali metal fluoride (B91410), in an aprotic solvent. The monomer is usually generated in-situ for subsequent reactions.[1][2]
Q2: Why is the reaction often performed in an aprotic solvent like DMF?
A2: Aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAC), and dimethyl sulfoxide (B87167) (DMSO) are used because they can dissolve the reactants and facilitate the catalytic action of the fluoride ions.[3][4] DMF is often preferred due to the solubility of catalysts like potassium fluoride (KF).[1]
Q3: What is the role of the alkali metal fluoride (e.g., KF)?
A3: Alkali metal fluorides, particularly potassium fluoride (KF), act as catalysts to promote the dissociation of the dimer into the monomer.[1][3] The fluoride ion is believed to be the active species in this process.[1][2]
Q4: Are there any critical factors to consider for the reaction setup?
A4: Yes, it is crucial to maintain anhydrous (dry) conditions. The total water content in the reaction mixture should ideally be no more than 0.05% by weight.[1] The presence of water can affect the efficiency of the catalyst.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of the dimer | 1. Inactive catalyst. 2. Presence of moisture. 3. Insufficient temperature. | 1. Use freshly dried, anhydrous potassium fluoride (KF). 2. Ensure all glassware is oven-dried and the solvent is anhydrous. Consider adding a drying agent if appropriate for the subsequent reaction.[1] 3. Gradually increase the reaction temperature within the recommended range (see table below). |
| Formation of side products | 1. Temperature is too high. 2. Presence of impurities in the starting material or solvent. | 1. Optimize the reaction temperature. High temperatures can lead to decomposition. 2. Use high-purity dimer and anhydrous solvents. |
| Difficulty in trapping the monomer | The HFTA monomer is a gas at room temperature and highly reactive. | Ensure your cold trap is sufficiently cooled (e.g., with dry ice/acetone) and that the system is well-sealed to prevent leaks. |
| Inconsistent yields | Variation in catalyst activity, moisture content, or temperature. | Standardize the experimental procedure. Ensure consistent quality of reagents and precise control over reaction parameters. |
Optimized Conditions for Dimer Dissociation
The following table summarizes various reported conditions for the generation of this compound monomer from its dimer, often as an intermediate step in the synthesis of other compounds like Hexafluoroacetone (B58046).
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Potassium Fluoride (KF)[3] | Alkali Metal Fluoride (LiF, NaF, KF)[1] | Potassium Fluoride (KF)[2] |
| Solvent | Dimethylformamide (DMF)[3] | Aprotic Solvents (e.g., DMF)[1] | Dimethylformamide (DMF)[2] |
| Temperature | 100-135°C[3] | Elevated Temperatures[1] | 100-125°C[2] |
| Catalyst Loading | 0.06 to 1.0 moles per mole of dimer[3] | Effective amount varies with water content[1] | Catalytic Amount[2] |
| Key Consideration | Anhydrous conditions (water content ≤ 0.05 wt%)[1] | Subsequent reaction with an oxidizing agent[3] | Can be part of a one-pot synthesis from hexafluoropropene[2][4] |
Experimental Protocols
Detailed Methodology for In-Situ Generation of this compound Monomer
This protocol is a generalized procedure based on common elements from the cited literature for generating the HFTA monomer for subsequent reactions.
1. Materials:
-
This compound dimer (2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane)
-
Anhydrous Potassium Fluoride (KF), dried in an oven at >100°C and cooled in a desiccator.
-
Anhydrous Dimethylformamide (DMF)
2. Equipment:
-
A three-neck round-bottom flask, oven-dried.
-
Magnetic stirrer and stir bar.
-
Thermometer or thermocouple.
-
Condenser.
-
Nitrogen or Argon inlet for maintaining an inert atmosphere.
-
If trapping the monomer is desired: a cold trap cooled with a dry ice/acetone slush.
3. Procedure:
-
Assemble the glassware and ensure it is dry.
-
Charge the three-neck flask with the this compound dimer and anhydrous potassium fluoride.
-
Add anhydrous dimethylformamide to the flask.
-
Begin stirring the mixture and start a slow flow of inert gas.
-
Heat the mixture to the desired temperature (e.g., 110°C).
-
The dimer will start to dissociate into the monomer in solution. The monomer can then be used for subsequent reactions in the same pot or distilled and collected in a cold trap if desired.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS of the headspace or quenched aliquots).
Visualizations
Experimental Workflow for Thermal Cracking
Caption: Workflow for the catalyzed thermal cracking of this compound dimer.
References
- 1. US4334099A - Preparation of hexafluoroacetone from this compound dimer - Google Patents [patents.google.com]
- 2. EP0066678B1 - Conversion of this compound dimer into hexafluoroacetone - Google Patents [patents.google.com]
- 3. CA1177494A - Liquid phase synthesis of hexafluoroacetone - Google Patents [patents.google.com]
- 4. CA1176660A - Conversion of this compound dimer into hexafluoroacetone - Google Patents [patents.google.com]
Technical Support Center: Purification of Hexafluorothioacetone Monomer
Welcome to the technical support center for the purification of Hexafluorothioacetone (HFTA) monomer. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound (HFTA) monomer?
A1: The primary challenges stem from the monomer's high reactivity and volatility. Key issues include:
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Rapid Dimerization: HFTA monomer readily reverts to its more stable dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. Purification conditions must be controlled to minimize this reversion.
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Oligomerization/Polymerization: Like many reactive monomers, HFTA can form low-molecular-weight polymers ("green oil") or other oligomers, especially in the presence of certain impurities or upon exposure to heat or incompatible materials.[1]
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Separation from Solvents: HFTA is often generated in high-boiling aprotic solvents like dimethylformamide (DMF).[2][3] Separating the volatile monomer from the non-volatile solvent is a critical purification step.
-
Handling Volatile and Reactive Gas: HFTA is a gas at room temperature, requiring specialized handling techniques such as vacuum manifolds and cold traps for collection and transfer.[2]
Q2: How is HFTA monomer typically generated for purification?
A2: HFTA monomer is almost exclusively generated in situ by the thermal cracking of its stable dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. This process is often catalyzed by fluoride (B91410) ions (e.g., from potassium fluoride, KF) in an aprotic solvent.[2][3] The monomer is then immediately swept by an inert gas stream into a purification or reaction apparatus.
Q3: What are the most common impurities found in crude HFTA monomer?
A3: Impurities can originate from the synthesis of the dimer or the cracking process. Common impurities may include:
-
Uncracked Dimer: Incomplete conversion during thermal cracking.
-
Residual Solvent: Carry-over of the high-boiling solvent (e.g., DMF) used during generation.
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By-products from Synthesis: Impurities from the synthesis of the dimer, which can include sulfur-containing compounds or by-products from the reaction of hexafluoropropene (B89477) and sulfur.[2]
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Water: Moisture can react with the monomer or interfere with catalytic processes.
-
Oligomers: Higher-order oligomers or polymers formed due to undesired side reactions.
Q4: How can I assess the purity of my HFTA monomer sample?
A4: Gas Chromatography (GC) is the most suitable method for assessing the purity of the volatile HFTA monomer. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is highly recommended for identifying unknown impurities.[4][5] While specific conditions for HFTA monomer are not widely published, methods developed for the analogous compound, hexafluoroacetone (B58046) (HFA), provide an excellent starting point.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of HFTA monomer.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Monomer | 1. Inefficient Dimer Cracking: Temperature is too low or catalyst is inactive. 2. Premature Dimerization: The transfer lines or collection vessel are not cold enough. 3. Leaks in the System: Loss of gaseous monomer through poor connections in the vacuum/transfer line. | 1. Optimize the cracking temperature (typically >90°C).[3] Ensure the catalyst (e.g., anhydrous KF) is active and dry. 2. Ensure cold traps are sufficiently cold (liquid nitrogen is recommended) to efficiently trap the monomer and prevent it from dimerizing. 3. Thoroughly check all connections on your vacuum manifold and glassware for leaks using a vacuum gauge. |
| Product is Contaminated with Dimer | 1. Reversion in Collection Vessel: The collected monomer was allowed to warm up. 2. Inefficient Trapping: The flow rate of the inert gas is too high, carrying dimer aerosol past the cold trap. | 1. Keep the collected monomer at or below liquid nitrogen temperature at all times. Transfer or use it immediately after purification. 2. Reduce the flow rate of the inert carrier gas. Consider using a series of cold traps to improve capture efficiency. |
| Presence of High-Boiling Solvent (e.g., DMF) in Product | 1. Aerosol Carry-over: Vigorous heating or gas flow is carrying solvent droplets into the transfer line. 2. Insufficient Temperature Gradient: The trap immediately following the reaction flask is not effectively condensing the solvent vapor. | 1. Heat the reaction mixture gently and maintain a slow, steady flow of inert gas. 2. Use a condenser or a trap cooled with a less extreme coolant (e.g., a dry ice/acetone bath) before the liquid nitrogen trap to selectively condense the solvent. |
| Rapid Discoloration or Polymerization of Monomer | 1. Contamination: Impurities (e.g., oxygen, moisture, incompatible materials from support media) are catalyzing polymerization.[1] 2. Excessive Heat: The monomer is being exposed to temperatures that initiate polymerization during transfer or storage. | 1. Ensure the entire system is purged with a high-purity inert gas (e.g., argon or nitrogen). Use flame-dried glassware. Purify the inert gas stream if necessary. 2. Handle the monomer exclusively at low temperatures. |
Data Presentation
Table 1: Recommended Purification & Analysis Parameters
The following table summarizes suggested starting parameters for the purification and analysis of HFTA monomer, based on established methods for analogous reactive monomers and fluorinated compounds.
| Parameter | Technique | Recommended Conditions / Values | Purpose / Notes |
| Purification Method | Low-Temperature Fractional Distillation / Trapping | - Reaction Flask: 100-125°C[3] - First Trap (Solvent): -78°C (Dry Ice/Acetone) - Second Trap (Product): -196°C (Liquid Nitrogen) | To separate the volatile monomer from the high-boiling solvent and non-volatile impurities (e.g., dimer, catalyst). |
| Purity Analysis | Gas Chromatography (GC-FID/MS) | - Column: Non-polar or mid-polar capillary column (e.g., HP-5ms, DB-1)[6] - Injector Temp: 100 - 140°C[6] - Oven Program: Start at 40°C, ramp to 200°C[6] - Carrier Gas: Helium or High-Purity Nitrogen[6] - Detector: FID or MS | To quantify purity and identify volatile impurities. MS is crucial for identifying unknown peaks. |
| Handling | Inert Atmosphere | High-purity Argon or Nitrogen | HFTA is highly reactive; exclusion of air and moisture is critical to prevent side reactions and polymerization. |
| Storage | Cryogenic | ≤ -78°C, preferably in a sealed container under inert gas. | To prevent dimerization and ensure stability. The monomer should be used as quickly as possible after purification. |
Experimental Protocols
Protocol 1: Purification of HFTA Monomer by Fractional Trapping
This protocol describes the purification of HFTA monomer generated from its dimer in a high-boiling solvent.
Objective: To separate volatile HFTA monomer from the non-volatile dimer, catalyst, and high-boiling solvent.
Materials:
-
Crude reaction mixture (HFTA dimer, KF, in DMF)
-
Two- or three-neck round-bottom flask
-
Heating mantle with stirrer
-
High-purity inert gas (Argon or Nitrogen) with flow controller
-
Series of two cold traps (Dewar flasks)
-
Dry ice/acetone slurry (-78°C)
-
Liquid nitrogen (-196°C)
-
Vacuum manifold and pump
-
Flame-dried glassware
Procedure:
-
System Setup: Assemble the apparatus in a fume hood. The reaction flask containing the crude mixture is connected to a series of two cold traps. The entire system is connected to a vacuum manifold to ensure an inert atmosphere.
-
Inert Atmosphere: Flame-dry all glassware under vacuum and backfill with high-purity inert gas. Maintain a slow, positive flow of inert gas throughout the procedure.
-
Trap Preparation: Fill the first Dewar flask with a dry ice/acetone slurry (-78°C) and the second with liquid nitrogen (-196°C).
-
Dimer Cracking: Begin stirring and gently heat the reaction flask to 100-125°C.[3] This initiates the cracking of the dimer into the monomer.
-
Fractional Trapping: The slow stream of inert gas will carry the vapors from the flask. The high-boiling DMF solvent and any less volatile impurities will condense in the first trap at -78°C. The highly volatile HFTA monomer will pass through the first trap and be condensed and solidified in the second trap at -196°C.
-
Collection: Continue the process until the generation of monomer ceases. Close the valves to isolate the second trap containing the purified, solid HFTA monomer.
-
Handling: Keep the collected monomer under liquid nitrogen. For use, the monomer can be carefully transferred as a gas under vacuum to a pre-evacuated reaction vessel.
Visualizations
Experimental Workflow for HFTA Monomer Purification
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for HFTA monomer generation, purification, and analysis.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low product purity.
References
- 1. christycatalytics.com [christycatalytics.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CA1176660A - Conversion of this compound dimer into hexafluoroacetone - Google Patents [patents.google.com]
- 4. polymersolutions.com [polymersolutions.com]
- 5. gcms.cz [gcms.cz]
- 6. CN111579669B - Method for analyzing and measuring hexafluoroacetone content - Google Patents [patents.google.com]
Handling and storage safety precautions for Hexafluorothioacetone.
Disclaimer: Hexafluorothioacetone is a highly reactive and hazardous chemical. This guide is intended for use by trained professionals in a laboratory setting. Always consult the Safety Data Sheet (SDS) for any chemical before use and follow all institutional safety protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the safe handling and storage of this compound. Given that this compound is often generated in situ from its more stable dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, this guide will address the handling of both the precursor and the reactive monomer. The safety precautions for this compound are based on the known hazards of the structurally similar and well-documented compound, Hexafluoroacetone.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is expected to be a highly reactive, toxic, and corrosive gas.[1][2] Based on its analogue, Hexafluoroacetone, the primary hazards include:
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Acute Toxicity: Toxic if swallowed or in contact with skin, and fatal if inhaled.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Reactivity: Reacts violently with water.[3]
Q2: What are the recommended storage conditions for the this compound precursor (dimer)?
A2: The dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be kept away from incompatible substances such as strong oxidizing agents and water.[2]
Q3: What personal protective equipment (PPE) is required when handling this compound or its precursor?
A3: A comprehensive assessment of the risks should be conducted for each specific procedure. However, the following PPE is generally recommended:
-
Eye Protection: Chemical splash goggles and a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (consult manufacturer's specifications for compatibility), a lab coat, and closed-toe shoes.[1] For handling pyrophorics, which may be used in related syntheses, specialized gloves like Kevlar® under neoprene are recommended.[5]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[2] If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with appropriate cartridges is necessary.[4][5]
Troubleshooting Guides
Scenario 1: Accidental Release or Spill
Problem: A small amount of this compound precursor (dimer) solution has spilled inside the chemical fume hood.
Solution:
-
Alert Personnel: Immediately notify others in the laboratory of the spill.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height to maintain containment.
-
Personal Protection: Ensure you are wearing the appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill.[2]
-
Cleanup: Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the affected area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
Scenario 2: Unexpected Reaction During In Situ Generation
Problem: While generating this compound monomer from the dimer, the reaction is proceeding more vigorously than expected, with a rapid increase in temperature and pressure.
Solution:
-
Immediate Cooling: If it is safe to do so, immerse the reaction vessel in an ice bath to cool the reaction.
-
Remove Heat Source: Ensure any heating source is turned off and removed.
-
Maintain Distance: Keep a safe distance from the reaction and keep the fume hood sash between you and the apparatus.
-
Alert Others: Inform your supervisor and colleagues immediately.
-
Emergency Shutdown: If the reaction appears to be uncontrollable, be prepared to evacuate the area and follow emergency procedures.
-
Review Protocol: After the situation is stabilized, thoroughly review the experimental protocol to identify potential causes for the unexpected reactivity.
Quantitative Data Summary
Table 1: GHS Hazard Classifications for Hexafluoroacetone (Analogue for this compound)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[2] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Data is for Hexafluoroacetone and is intended as a guide for the potential hazards of this compound.
Experimental Protocols
Key Experiment: In Situ Generation of this compound from its Dimer
This procedure is based on literature methods for the generation of reactive thioketones from their dimers.[6]
Materials:
-
2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (this compound dimer)
-
Anhydrous, aprotic solvent (e.g., dimethylformamide)[6]
-
Nitrogen or Argon source for inert atmosphere
-
Reaction vessel equipped with a magnetic stirrer, condenser, and addition funnel
-
Substrate for reaction with this compound
Procedure:
-
Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry and the system is under an inert atmosphere.
-
Dissolve the this compound dimer in the anhydrous aprotic solvent in the reaction vessel.
-
Heat the solution to the temperature specified in your research protocol to induce thermal cracking of the dimer into the monomer. This process should be carefully monitored.
-
Once the monomer is generated in solution, slowly add the substrate via the addition funnel.
-
Maintain the reaction temperature and stir for the designated time.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow appropriate workup and purification procedures for your specific product, being mindful of any unreacted this compound.
Visualizations
Caption: Workflow for responding to a chemical spill.
Caption: Logic diagram for selecting appropriate PPE.
References
Side reactions of Hexafluorothioacetone with common laboratory solvents.
Welcome to the technical support center for Hexafluorothioacetone (HFTA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential side reactions of HFTA with common laboratory solvents. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound and common laboratory solvents.
Issue 1: Rapid color change to brown or dark precipitate formation when using Dimethylformamide (DMF).
-
Question: I am generating this compound monomer in situ in DMF, and the solution is rapidly turning dark brown with a precipitate. What is happening?
-
Answer: This is likely due to the decomposition of DMF and subsequent reaction with the highly electrophilic this compound. DMF can decompose, especially in the presence of impurities or upon heating, to form dimethylamine (B145610) and carbon monoxide. Dimethylamine is a nucleophile that can attack the thiocarbonyl carbon of HFTA, leading to the formation of unstable adducts and subsequent decomposition or polymerization, resulting in the observed color change and precipitation. While DMF is a common solvent for the generation of HFTA from its dimer, its purity is crucial, and prolonged reaction times or elevated temperatures can promote these side reactions.[1]
Issue 2: Unexpected formation of hexafluoroacetone (B58046) and sulfur-containing byproducts in Dimethyl Sulfoxide (DMSO).
-
Question: While using DMSO as a solvent for a reaction with this compound, I've identified hexafluoroacetone (HFA) and other sulfur-containing impurities in my reaction mixture. What is the likely cause?
-
Answer: DMSO can act as an oxidizing agent, especially at elevated temperatures. It can oxidize the thiocarbonyl group of this compound to the corresponding carbonyl, forming hexafluoroacetone (HFA). In this process, DMSO is reduced to dimethyl sulfide. The presence of other sulfur-containing byproducts could arise from further reactions of HFTA or its decomposition products. Patents describing the conversion of HFTA dimer to HFA sometimes utilize aprotic solvents like DMSO, indicating this transformation is possible.[2][3]
Issue 3: Low yield and formation of viscous oil when using acetone (B3395972) as a solvent or reactant.
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Question: I am attempting a reaction involving this compound in the presence of acetone, but I am observing a low yield of my desired product and the formation of a thick, oily residue. Why is this occurring?
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Answer: Acetone can undergo self-condensation (an aldol (B89426) condensation) or act as a nucleophile in its enolate form. The highly electrophilic nature of the thiocarbonyl in this compound makes it very susceptible to nucleophilic attack by the acetone enolate. This can lead to the formation of an aldol-type adduct. This adduct may be unstable and undergo further reactions or polymerization, leading to the observed viscous oil and a reduction in the yield of the intended product.
Issue 4: Polymerization or formation of a solid mass in Tetrahydrofuran (THF).
-
Question: When I introduce this compound into THF, the solution becomes viscous, and sometimes a solid polymer forms. What is causing this?
-
Answer: Tetrahydrofuran (THF) can undergo cationic ring-opening polymerization.[4][5][6][7] This process can be initiated by strong electrophiles. This compound, being a potent electrophile, can potentially initiate the polymerization of THF, especially in the presence of any acidic impurities that could generate a cationic species. The resulting poly-THF will increase the viscosity of the solution, and in significant amounts, can form a solid mass.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity concerns with this compound and common laboratory solvents?
A1: this compound is a highly reactive electrophile due to the electron-withdrawing nature of the two trifluoromethyl groups. Its thiocarbonyl group is significantly more reactive than the carbonyl group of hexafluoroacetone.[1] This makes it susceptible to attack by a wide range of nucleophiles. Common laboratory solvents, which are often considered inert, can act as nucleophiles or decompose to form nucleophilic species, leading to unwanted side reactions.
Q2: Which solvents are recommended for handling this compound?
A2: For many reactions, this compound is generated in situ from its more stable dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. Aprotic, non-nucleophilic solvents are generally preferred. While solvents like DMF, DMSO, and acetonitrile (B52724) have been used for its generation[2][3], their purity is critical to avoid side reactions. For reactions where the monomer is used directly, highly inert and dry solvents are recommended. Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) are generally less reactive but should be used with caution and assessed for compatibility with the specific reaction conditions.
Q3: Are there any known incompatibilities with halogenated solvents like dichloromethane (DCM) and chloroform?
Q4: How can I minimize side reactions with solvents when working with this compound?
A4: To minimize side reactions, consider the following precautions:
-
Use high-purity, dry solvents: Water and other impurities can act as nucleophiles or catalysts for decomposition.
-
Work at low temperatures: The rate of many side reactions can be significantly reduced by cooling the reaction mixture.
-
Minimize reaction time: Prolonged exposure of this compound to the solvent increases the likelihood of side reactions.
-
Use in situ generation: Generating the reactive monomer in the presence of the desired reactant can minimize its contact time with the solvent.
-
Perform small-scale pilot reactions: Before committing to a large-scale reaction, it is prudent to conduct a small-scale test to check for any unforeseen side reactions with the chosen solvent.
Data Summary of Potential Side Reactions
Since quantitative data on the side reactions of this compound with these solvents is scarce in the literature, the following table summarizes the potential qualitative outcomes.
| Solvent | Potential Side Reaction Type | Potential Byproducts/Observations | Notes |
| Acetone | Nucleophilic Addition (Aldol-type) | Acetone-HFTA adduct, oligomers, viscous oil. | Acetone can form an enolate which is a potent nucleophile. |
| DMSO | Oxidation | Hexafluoroacetone, Dimethyl sulfide. | DMSO can act as an oxygen source, particularly at elevated temperatures.[2][3] |
| DMF | Nucleophilic Addition / Decomposition | N,N-dimethylthioformamide-HFTA adducts, polymers, dark coloration, precipitate. | DMF can decompose to dimethylamine, a nucleophile.[1] |
| Acetonitrile | Generally more stable | Potential for slow reactions with impurities. | Considered a relatively inert aprotic solvent for HFTA generation.[2] |
| THF | Cationic Ring-Opening Polymerization | Poly(tetrahydrofuran), increased viscosity, solid formation. | HFTA's electrophilicity can initiate polymerization.[4][5][6][7] |
| Dichloromethane | Generally more stable | Low reactivity expected. | Use of high-purity, dry solvent is crucial. |
| Chloroform | Generally more stable | Low reactivity expected. | Use of high-purity, dry solvent is crucial. |
Experimental Protocols & Methodologies
In Situ Generation of this compound Monomer
A common method for performing reactions with the highly reactive this compound is to generate it in situ from its stable dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.
-
Materials:
-
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (HFTA dimer)
-
Anhydrous potassium fluoride (B91410) (KF) or other suitable catalyst
-
Anhydrous aprotic solvent (e.g., DMF, acetonitrile)
-
Reactant for the desired transformation
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the HFTA dimer and a catalytic amount of anhydrous potassium fluoride.
-
Add the anhydrous aprotic solvent via syringe.
-
Stir the mixture at the desired temperature. The dimer will be in equilibrium with the monomer.
-
Slowly add the desired reactant to the reaction mixture.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., NMR, GC-MS).
-
Upon completion, quench the reaction and proceed with the workup and purification of the desired product.
-
Visualizations
Below are diagrams illustrating potential side reaction pathways and experimental workflows.
Caption: Decomposition of DMF leading to nucleophilic attack on HFTA.
Caption: Oxidation of HFTA to HFA by DMSO.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CA1177494A - Liquid phase synthesis of hexafluoroacetone - Google Patents [patents.google.com]
- 3. CA1176660A - Conversion of this compound dimer into hexafluoroacetone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hexafluorothioacetone Cycloaddition Reactions
Welcome to the technical support center for Hexafluorothioacetone (HFTA) cycloaddition reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving yields and troubleshooting common issues encountered during these powerful synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFTA) and why is it so reactive in cycloaddition reactions?
This compound ((CF₃)₂C=S) is a highly electrophilic thioketone. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C=S double bond.[1] This electronic feature makes HFTA an exceptionally reactive dienophile and dipolarophile in cycloaddition reactions, readily engaging with a wide variety of dienes, alkenes, and other unsaturated systems.[1][2]
Q2: My HFTA cycloaddition reaction has a low yield. What is the most common competing reaction?
A primary factor contributing to low yields is the dimerization of HFTA to form the stable 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.[1] This [2+2] cycloaddition of two HFTA molecules is a facile process and can significantly reduce the concentration of the monomeric HFTA available to react with the desired substrate. To mitigate this, HFTA is often generated in situ from its dimer immediately before or during the cycloaddition reaction.[1][3]
Q3: How can I generate monomeric HFTA from its dimer?
Monomeric HFTA can be generated from its dimer by thermal or catalytic methods. Heating the dimer can shift the equilibrium towards the monomer.[1] Alternatively, catalytic amounts of a Lewis base, such as an alkali metal fluoride (B91410) (e.g., potassium fluoride) in an aprotic solvent like dimethylformamide, can facilitate the dissociation of the dimer into the reactive monomer at lower temperatures.[3]
Q4: What safety precautions are necessary when working with HFTA?
This compound is a reactive and potentially hazardous chemical. It is often generated from hexafluoroacetone (B58046) (HFA), which is toxic if swallowed, fatal in contact with skin or if inhaled, causes severe skin and eye damage, and may cause respiratory irritation.[4][5][6][7] Therefore, all manipulations should be carried out in a well-ventilated chemical fume hood.[4][5][6][7] Appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, impervious gloves, and a lab coat, must be worn.[4][5][6][7] A respirator may be necessary depending on the scale and nature of the experiment.[4][5] Always consult the Safety Data Sheet (SDS) for HFA and any other reagents used.[4][5][6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during HFTA cycloaddition reactions and provides actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Monomeric HFTA | Generate HFTA in situ from its dimer using catalytic KF in an aprotic solvent.[3] Alternatively, perform the reaction at a temperature sufficient to favor the monomer-dimer equilibrium towards the monomer.[1] | The dimer is unreactive in most cycloaddition reactions. Ensuring a sufficient concentration of the monomer is critical for the reaction to proceed. |
| Low Reactivity of the Alkene/Diene | For electron-deficient alkenes or dienes, consider using a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) to activate the HFTA.[8][9] For electron-rich partners, ensure the reaction is not being run at an excessively high temperature which could favor the retro-cycloaddition. | Lewis acids can coordinate to the sulfur atom of HFTA, further lowering its LUMO energy and increasing its electrophilicity.[8] For thermally allowed cycloadditions, an optimal temperature exists to overcome the activation energy without promoting the reverse reaction. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., nonpolar: hexane, toluene; polar aprotic: dichloromethane, THF; polar protic: if compatible with reactants). | The solvent can influence the stability of the transition state and the solubility of the reactants. For polar cycloadditions, solvent polarity can significantly impact the reaction rate and selectivity.[10][11] |
| Reaction Time Too Short | Monitor the reaction progress using an appropriate analytical technique (e.g., ¹⁹F NMR, GC-MS, TLC) to determine the optimal reaction time. | Some cycloadditions, especially with less reactive substrates, may require longer reaction times to reach completion. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Regioisomers | Alter the solvent polarity.[10][11] Employ a Lewis acid catalyst, which can enhance the regioselectivity of the cycloaddition.[8][12] | The regioselectivity of cycloaddition reactions is influenced by both electronic and steric factors, which can be modulated by the reaction conditions. Lewis acids can pre-organize the reactants in the transition state, favoring one regioisomer over another. |
| Polymerization of Reactants | Run the reaction at a lower temperature. Use a higher dilution of the reactants. | Highly reactive alkenes or dienes can undergo polymerization under thermal or catalytic conditions. Lowering the temperature and concentration can disfavor these intermolecular side reactions. |
| Ene Reaction | For alkenes with allylic protons, consider using a sterically hindered Lewis acid or running the reaction at a lower temperature. | The ene reaction is a common side reaction in which HFTA acts as an enophile. Modifying the catalyst or reaction temperature can favor the desired cycloaddition pathway. |
Experimental Protocols
General Protocol for the [2+2] Cycloaddition of HFTA with an Alkene
This is a generalized procedure and may require optimization for specific substrates.
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Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the HFTA dimer (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).
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Monomer Generation: Add a catalytic amount of potassium fluoride (e.g., 0.1 eq.) to the solution and stir for 15-30 minutes at room temperature to facilitate the dissociation of the dimer to monomeric HFTA.
-
Alkene Addition: Add the alkene (1.0-1.2 eq.) to the reaction mixture dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by ¹⁹F NMR spectroscopy, observing the disappearance of the signal for HFTA and the appearance of new signals corresponding to the thietane (B1214591) product.
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Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation.
Visualizing Reaction Pathways
Logical Workflow for Troubleshooting Low Yields
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. CA1177494A - Liquid phase synthesis of hexafluoroacetone - Google Patents [patents.google.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Thiocarbonyl chemistry in polymer science - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 11. mdpi.com [mdpi.com]
- 12. Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
Catalyst selection for generating Hexafluorothioacetone from its dimer.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the generation of hexafluorothioacetone from its dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for dissociating the this compound dimer?
A1: The most effective catalysts are alkali metal fluorides and sulfonic acids.[1][2] Potassium fluoride (B91410) (KF) is often preferred due to its cost-effectiveness.[3] Among sulfonic acids, methanesulfonic acid (CH₃SO₃H) and p-toluenesulfonic acid (p-CH₃C₆H₄SO₃H) are commonly used.[1]
Q2: Why is an aprotic solvent necessary for this reaction?
A2: Aprotic solvents are required to facilitate the dissociation of the dimer into the monomer in the presence of a suitable catalyst.[1][4] Preferred aprotic solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, dimethylacetamide, and N-methyl pyrrolidone.[1][5] DMF and DMSO are the most frequently recommended solvents.[1]
Q3: What is the optimal temperature range for the generation of this compound?
A3: The reaction is typically conducted at elevated temperatures, generally ranging from 75°C to 200°C.[5] A more preferred range to achieve high conversion rates is between 100°C and 150°C.[1]
Q4: Is an oxidizing agent required for the conversion?
A4: The generation of this compound monomer from its dimer does not inherently require an oxidizing agent. The primary role of the catalyst is to facilitate the dissociation. However, much of the available literature discusses the subsequent conversion of this compound to hexafluoroacetone (B58046), for which various oxidizing agents like oxygen, nitric oxide, or potassium iodate (B108269) are used.[5][4] If your goal is to generate and use the this compound monomer in situ, an oxidizing agent is not necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Monomer Formation | 1. Inactive or insufficient catalyst. 2. Presence of protic impurities (e.g., water) in the solvent. 3. Reaction temperature is too low. | 1. Ensure the catalyst is anhydrous and used in the correct molar ratio (see data tables below). 2. Use a freshly distilled, dry aprotic solvent.[6] 3. Gradually increase the reaction temperature to the recommended range of 100-150°C.[1] |
| Side Reactions or Product Decomposition | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Undesired reactions with solvent or impurities. | 1. Lower the reaction temperature. While higher temperatures increase the rate of dimer dissociation, they can also lead to decomposition. 2. Monitor the reaction progress and stop it once the desired conversion is achieved. 3. Ensure high purity of all reactants and solvents. |
| Inconsistent Results | 1. Variability in catalyst quality or handling. 2. Inconsistent heating or stirring. 3. Variations in the purity of the this compound dimer. | 1. Use a consistent source and batch of catalyst. Dry the catalyst before use if necessary.[6] 2. Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture. 3. Purify the starting dimer if its purity is questionable. |
Catalyst Performance Data
Table 1: Alkali Metal Fluoride Catalyzed Dissociation
| Catalyst | Molar Ratio (Catalyst:Dimer) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| KF | ~0.17:1 | DMF | 110 | 14 | - | [5] |
| KF | ~0.15:1 | DMF | 110 | 12 | 43% (as hexafluoroacetone) | [5] |
| KF | ~0.19:1 | Dimethylacetamide | 110 | 10 | 11% (as hexafluoroacetone) | [5] |
Note: The yields reported in some literature are for the subsequent product, hexafluoroacetone, but the conditions are indicative of effective dimer dissociation.
Experimental Protocols
Protocol 1: General Procedure for this compound Generation using Potassium Fluoride
This protocol is adapted from established procedures for the in-situ generation of this compound for subsequent reactions.[5][6]
-
Preparation: In a three-necked flask equipped with a stirrer, thermometer, and a condenser, charge the this compound dimer, anhydrous potassium fluoride, and dry dimethylformamide.
-
Reaction: Heat the mixture to the desired temperature (e.g., 110°C) with continuous stirring.
-
Monitoring: The formation of the monomer can be inferred by the progress of a subsequent reaction if one is being performed.
-
Utilization: The generated this compound monomer is highly reactive and is typically used immediately in the same reaction vessel.
Visualized Workflows
Caption: Experimental workflow for the catalyzed generation of this compound.
Caption: Key factors in the conversion of the dimer to the monomer.
References
- 1. CA1176660A - Conversion of this compound dimer into hexafluoroacetone - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. EP0066678B1 - Conversion of this compound dimer into hexafluoroacetone - Google Patents [patents.google.com]
- 4. US4334099A - Preparation of hexafluoroacetone from this compound dimer - Google Patents [patents.google.com]
- 5. CA1177494A - Liquid phase synthesis of hexafluoroacetone - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Commercial Hexafluorothioacetone Dimer
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of commercial hexafluorothioacetone dimer (2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound dimer?
A1: Commercial this compound dimer is typically synthesized from hexafluoropropene (B89477) and elemental sulfur.[1][2] Consequently, impurities may include:
-
Unreacted Starting Materials: Residual hexafluoropropene and sulfur.
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Oligomers of this compound: Higher-order oligomers may form during the dimerization process.
-
Side-Reaction Products: The reaction of hexafluoropropene with trace contaminants in the reaction stream, such as nitric oxide, could lead to the formation of nitroso or nitro compounds.[3]
-
Solvent Residues: If a solvent was used in the manufacturing process, residual amounts may be present.
-
Hydrolysis/Decomposition Products: The dimer may react with moisture to form byproducts.
Q2: What are the recommended methods for purifying commercial this compound dimer?
A2: The primary methods for purifying this compound dimer are fractional distillation and recrystallization.[1][2] The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How can I assess the purity of my this compound dimer?
A3: The purity of this compound dimer can be effectively determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.[4][5]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q4: What are the safety precautions for handling this compound dimer?
A4: this compound dimer is a toxic substance and should be handled with appropriate safety measures.[6] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][9] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[6][7][8][9]
Troubleshooting Guides
Low Yield After Purification
Problem: The yield of purified this compound dimer is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Product Loss During Transfer | Ensure all transfers of the crude and purified material are quantitative. Rinse glassware with a small amount of appropriate solvent to recover any residual product. |
| Decomposition During Distillation | This compound dimer may be susceptible to thermal decomposition at elevated temperatures.[10][11][12] If you suspect decomposition (e.g., discoloration, evolution of gases), consider using vacuum distillation to lower the boiling point. |
| Product Co-elution with Impurities | If using chromatography, closely monitor the fractions to ensure a clean separation of the product from impurities. |
| Incomplete Recovery from Recrystallization | Ensure the recrystallization solvent is appropriate and that the solution is sufficiently cooled to maximize crystal formation. Avoid using an excessive amount of solvent. |
Product Purity Issues
Problem: The purified this compound dimer still contains significant impurities as determined by analytical methods.
| Potential Cause | Troubleshooting Steps |
| Inefficient Fractional Distillation | Use a distillation column with a higher number of theoretical plates for better separation of components with close boiling points. Ensure a slow and steady distillation rate. |
| Inappropriate Recrystallization Solvent | The ideal recrystallization solvent should dissolve the dimer well at elevated temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Experiment with different solvents or solvent mixtures. |
| Co-distillation of Impurities | Some impurities may form azeotropes with the dimer, making separation by distillation difficult. In such cases, an alternative purification method like recrystallization or chromatography may be necessary. |
| Contamination from Glassware or Equipment | Ensure all glassware and equipment are thoroughly cleaned and dried before use to prevent the introduction of new impurities. |
Experimental Protocols
Fractional Distillation of this compound Dimer
This protocol is based on established procedures for the purification of similar compounds.[2]
Objective: To purify commercial this compound dimer by removing lower and higher boiling point impurities.
Materials:
-
Commercial this compound dimer
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle with a stirrer
-
Vacuum pump (optional, for vacuum distillation)
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charge the distillation flask with the commercial this compound dimer.
-
Begin heating the flask gently with the heating mantle while stirring.
-
Carefully collect the fractions based on their boiling points. The main fraction should be collected at approximately 106-108°C at atmospheric pressure.[2]
-
Monitor the purity of the collected fractions using GC-MS or 19F NMR.
-
Combine the pure fractions.
Purity Analysis by 19F NMR Spectroscopy
Objective: To determine the purity of this compound dimer and identify fluorine-containing impurities.
Materials:
-
Purified this compound dimer sample
-
Deuterated solvent (e.g., CDCl3)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of the this compound dimer sample in the deuterated solvent in an NMR tube.
-
Acquire a 19F NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum and integrate the signals.
-
The purity can be calculated by comparing the integration of the main product signal to the integration of impurity signals.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound dimer.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. US4334099A - Preparation of hexafluoroacetone from this compound dimer - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Perfluoroalkyl derivatives of nitrogen. Part XXII. The reaction of nitric oxide with hexafluoropropene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dimer | C6F12S2 | CID 13098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. 265. The thermal decomposition of hexafluoroacetone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Managing the volatility of Hexafluorothioacetone in experimental setups.
Welcome to the Technical Support Center for managing Hexafluorothioacetone in your experimental setups. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective handling of this highly volatile and reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so volatile?
This compound ((CF₃)₂CS) is the sulfur analog of hexafluoroacetone (B58046). It is a highly electrophilic and reactive thioketone. Its high volatility is due to its low molecular weight and the presence of six fluorine atoms, which reduce intermolecular forces. While specific data is limited, its volatility is expected to be comparable to or greater than hexafluoroacetone, which has a boiling point of -28°C.[1][2]
Q2: What are the primary hazards associated with this compound?
The primary hazards include:
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High Volatility: Rapid evaporation can lead to high concentrations in the gas phase, increasing inhalation risk.[2][3]
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Toxicity: As a reactive organofluorine and organosulfur compound, it is expected to be toxic and an irritant to the skin, eyes, and respiratory system.[2][4][5]
-
Reactivity: It is highly reactive and can undergo self-polymerization or react with nucleophiles. It is also sensitive to moisture.[1][6]
-
Unpleasant Odor: Thioacetones are known for their extremely potent and unpleasant odors.[7][8][9]
Q3: How should I store this compound?
Due to its high volatility and reactivity, this compound should be stored at low temperatures, typically in a refrigerator or freezer in a well-sealed, robust container.[3] It is often handled as its more stable dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920), which can be converted to the monomeric form when needed.[10]
Q4: Can I handle this compound on an open bench?
No. All manipulations involving this compound must be conducted in a well-ventilated fume hood.[4][5] For reactions requiring an inert atmosphere, a Schlenk line or glovebox is recommended.[3]
Q5: What personal protective equipment (PPE) is required when working with this compound?
Appropriate PPE includes:
-
Chemical splash goggles and a face shield.[4]
-
A flame-resistant lab coat.[4]
-
Gloves suitable for handling fluorinated and sulfur-containing compounds. Double-gloving is recommended.[4]
-
In some cases, respiratory protection may be necessary.[4]
Troubleshooting Guides
Problem 1: Loss of reagent during reaction setup or workup.
-
Possible Cause: Evaporation due to high volatility.
-
Solutions:
-
Pre-cool all solvents and reaction vessels before introducing this compound.
-
Use a condenser with a coolant at a sufficiently low temperature. For elevated reaction temperatures, a Vigreaux condenser or a sealed-tube apparatus is recommended.[3]
-
During workup, avoid using a high vacuum line for solvent removal.[3] Use a rotary evaporator with reduced vacuum and a cold trap.[3] A Kugelrohr apparatus can also be used for distillation of the solvent away from a less volatile product.[3]
-
Problem 2: Inconsistent reaction yields or formation of side products.
-
Possible Cause: Decomposition or polymerization of this compound.
-
Solutions:
-
Consider in-situ generation of this compound from its dimer immediately before use in the reaction. This avoids handling the unstable monomer directly.[11][12][13]
-
Ensure all glassware is scrupulously dry and reactions are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture or oxygen.[5]
-
Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Problem 3: Persistent unpleasant odor in the laboratory.
-
Possible Cause: Contamination of equipment or improper waste disposal.
-
Solutions:
-
Decontaminate all glassware and equipment that has come into contact with this compound immediately after use. A bleach bath is often effective for neutralizing thiol and thioketone odors.
-
All waste, including contaminated gloves, paper towels, and pipette tips, should be sealed in a designated, labeled waste container.
-
Ensure the fume hood sash is kept at the appropriate height to maintain proper airflow.
-
Quantitative Data
Due to the limited availability of specific data for this compound, the following table provides data for the closely related and well-characterized Hexafluoroacetone as a reference for its expected volatility.
| Property | Hexafluoroacetone ((CF₃)₂CO) | This compound ((CF₃)₂CS) |
| Molecular Weight | 166.02 g/mol [1] | 182.09 g/mol |
| Boiling Point | -28 °C[1][2] | Expected to be low, likely below room temperature |
| Vapor Pressure | 5.8 atm at 20 °C[1] | Expected to be high |
| Appearance | Colorless gas[1][2] | Unstable orange or brown substance[9] |
Experimental Protocols
Protocol 1: In-situ Generation and Reaction of this compound
This protocol describes the in-situ generation of this compound from its dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, for immediate use in a reaction.
Materials:
-
2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane
-
Anhydrous solvent (e.g., DMF, acetonitrile)[14]
-
Catalytic amount of an alkali metal fluoride (B91410) (e.g., KF)[10][14]
-
Substrate for reaction
-
Schlenk flask and line or glovebox
-
Dry glassware
Procedure:
-
Set up a dry Schlenk flask containing a stir bar under an inert atmosphere.
-
Add the 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane and a catalytic amount of potassium fluoride to the flask.
-
Add the anhydrous solvent via cannula or syringe.
-
Gently heat the mixture to the temperature required for the conversion of the dimer to the monomer. The optimal temperature may vary depending on the solvent.[10]
-
Once the dimer has been converted to the monomeric this compound (a color change may be observed), cool the solution to the desired reaction temperature.
-
Slowly add the substrate to the reaction mixture via syringe or dropping funnel.
-
Monitor the reaction by an appropriate method (e.g., TLC, GC-MS, NMR).
-
Upon completion, quench the reaction appropriately and proceed with the workup, taking precautions for handling a volatile product.
Protocol 2: Handling and Transfer of Gaseous this compound
This protocol outlines the safe transfer of gaseous this compound from a lecture bottle or a cold trap.
Materials:
-
Lecture bottle of this compound or a cold trap containing condensed this compound
-
Reaction vessel cooled to a low temperature (e.g., in a dry ice/acetone bath)
-
Gas-tight syringe or a vacuum line setup
-
Fume hood
Procedure:
-
Ensure the entire apparatus is set up within a fume hood.
-
From a Lecture Bottle: a. Securely clamp the lecture bottle. b. Use a proper regulator and needle valve to control the gas flow. c. Connect the outlet of the needle valve to a gas dispersion tube or a needle submerged in the cooled reaction solvent. d. Slowly open the valve to bubble the gas into the reaction mixture at a controlled rate.
-
From a Cold Trap: a. The cold trap containing the condensed this compound should be maintained at a very low temperature (e.g., liquid nitrogen). b. The reaction vessel should be cooled in a dry ice/acetone bath. c. Connect the cold trap to the reaction vessel via a vacuum-tight transfer line. d. Carefully allow the cold trap to warm slightly while the reaction vessel remains cold, allowing the this compound to sublime/evaporate and re-condense in the reaction vessel.
Visualizations
Caption: Workflow for handling this compound.
References
- 1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 2. Hexafluoroacetone CAS#: 684-16-2 [m.chemicalbook.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. quora.com [quora.com]
- 8. acs.org [acs.org]
- 9. Thioacetone - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A cyclic thioketone as biradical heterocyclopentane-1,3-diyl: synthesis, structure and activation chemistry - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea [beilstein-journals.org]
- 14. CA1177494A - Liquid phase synthesis of hexafluoroacetone - Google Patents [patents.google.com]
Characterization of unexpected byproducts in Hexafluorothioacetone reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexafluorothioacetone (CF₃)₂CS. The information is presented in a question-and-answer format to directly address common issues and unexpected results encountered during experimentation.
Troubleshooting Guides and FAQs
This section is designed to help you identify and resolve issues related to the formation of unexpected byproducts in your reactions involving this compound.
FAQ 1: My reaction produced a significant amount of a white, waxy solid that is insoluble in my reaction solvent. What could it be?
Answer: This is a common issue and the white solid is likely the dimer of this compound, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920). This compound is highly prone to dimerization, especially in the presence of bases or even upon standing.[1]
-
Troubleshooting Steps:
-
Characterization: Confirm the identity of the solid by melting point (approx. 24°C) and ¹⁹F NMR spectroscopy. The dimer will show a characteristic singlet in the ¹⁹F NMR spectrum.
-
Prevention:
-
Generate the this compound monomer in situ from its dimer immediately before use.[2]
-
Avoid basic conditions if possible, or use non-nucleophilic bases.
-
Keep the reaction temperature as low as feasible to disfavor dimerization.
-
-
Remediation: The dimer can often be converted back to the monomer by heating, sometimes in the presence of a catalyst like potassium fluoride.[1][2]
-
FAQ 2: I am performing a Wittig-type reaction and observing low yields of my desired alkene, with a significant amount of hexafluoroacetone (B58046) being recovered. What is happening?
Answer: The high electrophilicity of the thiocarbonyl carbon in this compound can lead to side reactions with phosphonium (B103445) ylides. Instead of the expected Wittig olefination, you might be observing a competing reaction pathway. One possibility is the formation of a stable phosphonium salt via nucleophilic attack of the ylide on the sulfur atom, which does not lead to the desired alkene.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use ¹⁹F NMR to monitor the reaction. The disappearance of the this compound signal without the appearance of the expected product signals would support a competing reaction.
-
Ylide Choice: Less reactive, stabilized ylides may be less prone to side reactions.[3][4]
-
Reaction Conditions: Varying the reaction temperature and addition order can influence the reaction pathway. Adding the this compound slowly to the ylide solution at low temperature may favor the desired reaction.
-
FAQ 3: My final product mixture contains a compound with a carbonyl (C=O) group instead of the expected thiocarbonyl (C=S) group. How did this happen?
Answer: Thioketones can be susceptible to hydrolysis or oxidation, converting them to the corresponding ketones.[5][6] This can occur during the reaction or, more commonly, during the workup and purification steps.
-
Troubleshooting Steps:
-
Workup Conditions: Avoid aqueous acidic or basic conditions during workup if your product is sensitive.[5] Use anhydrous solvents and reagents for extraction and chromatography.
-
Atmosphere: Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Reagent Purity: Ensure all starting materials and solvents are free of water and peroxides.
-
FAQ 4: I observe a complex mixture of byproducts that I cannot easily identify. What are some other potential side reactions?
Answer: Due to its high reactivity, this compound can undergo various side reactions, leading to a range of unexpected byproducts.
-
Possible Side Reactions:
-
[2+2] Cycloaddition: With alkenes or alkynes, this compound can form four-membered thietane (B1214591) or thiete rings, respectively.[7]
-
Ene Reaction: Alkenes with allylic protons can react with this compound in an ene reaction.
-
Reaction with Nucleophiles: Trace nucleophiles (e.g., water, alcohols) can add to the electrophilic carbon of the thiocarbonyl, leading to hemithioacetals or other adducts.
-
-
Troubleshooting & Characterization:
-
Comprehensive Analysis: A combination of GC-MS, LC-MS, and NMR (¹H, ¹³C, and ¹⁹F) is often necessary to identify the components of a complex mixture.
-
Reaction Conditions: Carefully controlling stoichiometry, temperature, and reaction time can help minimize side reactions.
-
Quantitative Data Summary
The following table provides hypothetical ¹⁹F NMR chemical shift data for this compound and some potential byproducts. Actual chemical shifts can vary depending on the solvent and other factors.
| Compound | Structure | Typical ¹⁹F NMR Chemical Shift (ppm vs. CFCl₃) |
| This compound | (CF₃)₂CS | ~ -68 to -72 |
| 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane | [(CF₃)₂CS]₂ | ~ -70 to -74 |
| Hexafluoroacetone | (CF₃)₂CO | ~ -80 to -85 |
| Thietane byproduct (from [2+2] cycloaddition) | Varies based on alkene | ~ -75 to -85 |
Experimental Protocols
Protocol 1: In Situ Generation of this compound Monomer
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a dropping funnel.
-
Procedure: a. To the flask, add 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (1.0 eq) and a catalytic amount of potassium fluoride. b. Heat the mixture gently under a slow stream of nitrogen. c. The volatile this compound monomer will distill and can be condensed into a cold trap (-78 °C) or directly passed into the reaction vessel for the subsequent reaction.
Protocol 2: Characterization of an Unknown Fluorinated Byproduct
-
Isolation: Isolate the byproduct from the reaction mixture using an appropriate chromatographic technique (e.g., column chromatography, preparative TLC, or HPLC).
-
Mass Spectrometry (MS): a. Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the byproduct. b. Analyze the fragmentation pattern to gain structural insights. The loss of fragments like CF₃ (69 m/z) is characteristic of trifluoromethyl-containing compounds.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: a. ¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. The chemical shift, multiplicity, and coupling constants will provide detailed information about the electronic environment of the fluorine atoms.[9][10][11] b. ¹H and ¹³C NMR: Obtain ¹H and ¹³C NMR spectra to identify the non-fluorinated parts of the molecule. c. 2D NMR: If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of the atoms in the molecule.
Visualizations
Logical Workflow for Troubleshooting Unexpected Byproducts
Caption: Troubleshooting workflow for unexpected byproducts.
Potential Reaction Pathways of this compound
Caption: Potential reaction pathways of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Thioketone - Wikipedia [en.wikipedia.org]
- 7. The cycloadducts of hexafluoroacetone and -thioacetone with diphenylketene (1976) | Zoltan Zubovics | 6 Citations [scispace.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Hexafluorothioacetone and Hexafluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Hexafluorothioacetone (HFTA) and Hexafluoroacetone (B58046) (HFA). Both compounds are highly reactive, fluorine-containing ketones and thioketones, respectively, with unique properties stemming from the strong electron-withdrawing nature of their trifluoromethyl groups. Understanding their distinct reactivity profiles is crucial for their application in organic synthesis, materials science, and the development of novel pharmaceuticals.
Overview and Physicochemical Properties
Hexafluoroacetone ((CF₃)₂CO) is a colorless, nonflammable gas with a musty odor.[1][2] It is a powerful electrophile and is highly susceptible to nucleophilic attack at the carbonyl carbon.[1] In contrast, this compound ((CF₃)₂CS) is a blue gas, a color that arises from electronic transitions in the visible light spectrum.[3] It is considered a "true thiocarbonyl" because it does not readily form thioenol tautomers and is notably more stable towards water and oxygen under standard conditions compared to many other thiocarbonyl compounds.[3]
The primary difference in their structure, the C=O versus the C=S bond, dictates their divergent chemical behaviors. The greater polarizability and the lower energy of the π* orbital of the C=S bond in HFTA often lead to higher reactivity in certain pericyclic reactions compared to the C=O bond in HFA.
Data Presentation: Comparative Reactivity Summary
The following table summarizes the key differences in reactivity based on available experimental data.
| Feature | This compound (HFTA) | Hexafluoroacetone (HFA) |
| Chemical Formula | C₃F₆S[3] | C₃F₆O[1] |
| Molar Mass | 182.08 g/mol [3] | 166.02 g/mol [1] |
| Boiling Point | 8 °C[3] | -28 °C[1] |
| Reactivity with Water | Generally stable; not attacked by water under standard conditions.[3] | Reacts vigorously and exothermically to form a stable, acidic gem-diol hydrate (B1144303) ((CF₃)₂C(OH)₂). The equilibrium constant is ~10⁶.[1][4] |
| Dimerization | Readily dimerizes in the presence of bases (e.g., amines) to form 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.[3] | Does not typically dimerize under similar conditions. |
| Cycloaddition | Highly reactive dienophile and ene-ophile. Reacts with butadiene via [4+2] cycloaddition (Diels-Alder) even at -78 °C.[3] | Acts as a dienophile in Diels-Alder reactions, often requiring thermal conditions (e.g., 150-175°C) or Lewis acid catalysis.[5][6][7][8] |
| Electrophilicity | Acts as a strong electrophile, reacting with various nucleophiles including thiols, phosphites, and strong organic acids.[3] | A highly reactive electrophile that readily forms adducts with a wide range of nucleophiles, including water, ammonia, and alcohols.[1][9] |
| Reaction with Alkenes | Undergoes ene reactions and [2+2] cycloadditions readily.[3] | Can participate in ene reactions and photochemical [2+2] cycloadditions.[10] |
Key Experiments and Reaction Mechanisms
The enhanced reactivity of HFTA in cycloaddition reactions is a key distinguishing feature. This can be attributed to the electronic properties of the thiocarbonyl group.
Both HFA and HFTA act as dienophiles in [4+2] cycloaddition reactions, a cornerstone of six-membered ring synthesis.[7] However, HFTA exhibits significantly higher reactivity. For instance, HFTA reacts with butadiene at temperatures as low as -78 °C to yield the corresponding thiapyran derivative quantitatively.[3] This high reactivity makes it a superior choice for cycloadditions with thermally sensitive dienes. HFA, while also a dienophile, typically requires more forcing conditions or catalysis to achieve similar transformations.[5]
Caption: Diels-Alder cycloaddition of HFTA and butadiene.
A significant aspect of HFTA chemistry is its propensity to dimerize. This process is typically reversible, providing a convenient method for storing and handling the otherwise gaseous and highly reactive monomer. The dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, can be "cracked" by heating to regenerate the blue monomeric HFTA just before use. This dimerization is often catalyzed by basic substances.
Caption: Reversible dimerization of this compound.
Experimental Protocols
This protocol is adapted from the procedure for synthesizing 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, which serves as a stable precursor to monomeric HFTA.[9]
Materials:
-
Dry Dimethylformamide (DMF), 200 mL
-
Potassium Fluoride (KF), 3 g (anhydrous)
-
Sulfur, 23 g (0.72 mol)
-
Hexafluoropropene (B89477), 96 g (0.64 mol)
-
500-mL three-necked flask
-
Magnetic stirrer, thermometer, condenser, and a fritted gas inlet tube
Procedure:
-
Assemble the 500-mL three-necked flask with a magnetic stirring bar, thermometer, condenser, and gas inlet tube. Flame-dry the apparatus under vacuum and then cool under a nitrogen purge.
-
Charge the flask with 3 g of potassium fluoride, 23 g of sulfur, and 200 mL of dry DMF.
-
Heat the reaction mixture to 40–45 °C with stirring.
-
Bubble hexafluoropropene gas into the stirred reaction mixture at a rate of approximately 1 g/min . The reaction is exothermic, and the temperature should be maintained around 55 °C.[9]
-
After the addition of hexafluoropropene is complete, cool the mixture to between -20 °C and -30 °C.
-
Quickly filter the cold mixture by suction to collect the solid product.
-
Transfer the filter cake to a flask and allow it to melt (melting point is 24 °C).[9]
-
Add 50 mL of water to the melted product, and separate the lower organic phase.
-
Wash the organic phase with an additional 50 mL of water.
-
Distill the product at atmospheric pressure. The dimer is collected at 106–108 °C, yielding 93-99 g (80-85%).[9]
The dimer can be heated to regenerate the monomer for use in subsequent reactions.[3]
Procedure:
-
Place the purified dimer in a flask equipped with a distillation apparatus.
-
Gently heat the dimer. It will dissociate ("crack") back into the monomeric this compound.
-
The blue, gaseous HFTA (boiling point 8 °C) can then be distilled directly into a cold (-78 °C) reaction vessel for immediate use.[3]
Conclusion
This compound and hexafluoroacetone are both exceptionally reactive electrophiles due to the presence of six fluorine atoms. However, their reactivity profiles diverge significantly.
-
Hexafluoroacetone (HFA) is dominated by its reaction with nucleophiles, particularly its rapid and irreversible hydration. Its participation in cycloaddition reactions is well-established but often requires thermal activation.
-
This compound (HFTA) is a uniquely reactive thiocarbonyl. Its stability towards water and its extraordinary reactivity as a dienophile and ene-ophile, even at sub-zero temperatures, make it a powerful and sometimes more advantageous reagent in pericyclic reactions.[3] Its ability to be stored as a stable dimer that can be cracked to release the monomer adds to its practical utility in synthesis.
The choice between HFTA and HFA will ultimately depend on the specific transformation desired. For reactions requiring a potent dienophile that is unreactive towards ambient moisture, HFTA is the superior choice. For applications leveraging the formation of stable gem-diol adducts or when a highly reactive carbonyl electrophile is needed, HFA remains the reagent of choice.
References
- 1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 2. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Hexafluoroacetone [chemeurope.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. researchportal.unamur.be [researchportal.unamur.be]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Dienophilic Properties: Hexafluorothioacetone versus Other Thioketones
For researchers, scientists, and professionals in drug development, understanding the reactivity of dienophiles is crucial for the synthesis of complex molecules. This guide provides a detailed comparison of the dienophilic properties of hexafluorothioacetone and other common thioketones in Diels-Alder reactions, supported by experimental data and methodologies.
This compound stands out as a highly reactive dienophile in [4+2] cycloaddition reactions. Its strong electrophilic character, stemming from the electron-withdrawing trifluoromethyl groups, significantly enhances its reactivity compared to non-fluorinated analogues like thiobenzophenone (B74592) and thioacetone. This heightened reactivity allows for efficient cycloaddition under mild conditions with a variety of dienes.
Quantitative Comparison of Dienophilic Reactivity
The following table summarizes the yields of Diels-Alder adducts obtained from the reaction of various thioketones with different dienes. This data highlights the superior dienophilic nature of this compound.
| Dienophile | Diene | Reaction Conditions | Yield (%) | Reference |
| This compound | 2,3-Dimethyl-1,3-butadiene (B165502) | Acetonitrile, Room Temperature, 1 h | 78 | [1][2] |
| Cyclopentadiene (B3395910) | Acetonitrile, Room Temperature, 1 h | 75 | [1][2] | |
| 1,3-Butadiene | Acetonitrile, Room Temperature, 1 h | 65 | [1][2] | |
| Thiobenzophenone | 2,3-Dimethyl-1,3-butadiene | Toluene (B28343), 100 °C, 24 h | 94 | |
| Cyclopentadiene | Benzene, Room Temperature, 16 h | Complex Mixture | ||
| Thioacetone | Cyclopentadiene | Not specified | Not specified |
Reaction Mechanisms and Pathways
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state.[3][4] The dienophilicity of thioketones is largely governed by the energy gap between their Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) of the diene. The electron-withdrawing fluorine atoms in this compound significantly lower its LUMO energy, leading to a smaller HOMO-LUMO gap with most dienes and consequently, a faster reaction rate.
Below is a generalized workflow for the in situ generation of perfluorinated thioketones and their subsequent Diels-Alder reaction.
The logical relationship for predicting the reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is outlined below.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further research.
Synthesis of Diels-Alder Adducts of in situ Generated Perfluorinated Thioketones[1][2]
Materials:
-
Perfluoroolefin (e.g., Hexafluoropropene for this compound)
-
Sulfur
-
Diene (e.g., 2,3-Dimethyl-1,3-butadiene, Cyclopentadiene)
-
Cesium Fluoride (CsF) catalyst
-
Acetonitrile (solvent)
Procedure:
-
A mixture of the fluoroolefin, sulfur, the diene, and a catalytic amount of CsF is prepared in acetonitrile.
-
The reaction is stirred at room temperature for a specified period (e.g., 1 hour).
-
The progress of the reaction can be monitored by techniques such as 19F NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by distillation or chromatography, to yield the Diels-Alder adduct.
Note: For the reaction with cyclopentadiene, a modified protocol is used where the perfluoroolefin is first reacted with sulfur and the catalyst, followed by the addition of cyclopentadiene to prevent side reactions.[2]
Synthesis of the Diels-Alder Adduct of Thiobenzophenone with 2,3-Dimethyl-1,3-butadiene
Materials:
-
Thiobenzophenone
-
2,3-Dimethyl-1,3-butadiene
-
Toluene (solvent)
Procedure:
-
A solution of thiobenzophenone and an excess of 2,3-dimethyl-1,3-butadiene in toluene is prepared in a sealed tube.
-
The mixture is heated at 100 °C for 24 hours.
-
After cooling to room temperature, the solvent and excess diene are removed under reduced pressure.
-
The residue is then purified, for instance by recrystallization, to afford the desired cycloadduct.
Conclusion
This compound exhibits significantly enhanced dienophilic properties compared to other thioketones such as thiobenzophenone and thioacetone. This is primarily attributed to the strong electron-withdrawing effect of the trifluoromethyl groups, which lowers the LUMO energy of the C=S bond and accelerates the Diels-Alder reaction. The ability to generate this compound in situ under mild conditions further adds to its synthetic utility, making it a valuable reagent for the construction of complex sulfur-containing heterocyclic compounds. For researchers in drug development and organic synthesis, the superior reactivity of this compound offers a powerful tool for creating novel molecular architectures.
References
Advantages of using Hexafluorothioacetone over traditional thionating agents.
A comprehensive review of chemical literature reveals that Hexafluorothioacetone is not utilized as a thionating agent for the conversion of carbonyl compounds to their corresponding thiocarbonyls. The premise of comparing its advantages over traditional thionating agents is therefore based on a misunderstanding of its chemical reactivity and applications.
While traditional thionating agents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are well-established for this purpose, this compound's chemistry is centered around its electrophilic nature and its utility as a protecting and activating reagent in organic synthesis. This guide will clarify the actual applications of this compound and propose a more relevant comparison for researchers, scientists, and drug development professionals interested in modern thionation methods.
Understanding this compound: Reactivity and Applications
This compound ((CF₃)₂CS) is a highly reactive thioketone. Due to its instability, it is typically generated in situ or exists as its more stable dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. Its primary role in organic synthesis stems from the strong electrophilicity of the carbon atom in the C=S bond, driven by the electron-withdrawing trifluoromethyl groups.
Key applications of this compound chemistry include:
-
Protecting Group: It reacts with diols and amino alcohols to form stable cyclic adducts, thus serving as a protecting group.
-
Activating Agent: Its reaction with amino acids has been explored for peptide synthesis.
-
Precursor to other Fluorinated Compounds: It serves as a building block for the synthesis of various fluorine-containing heterocyclic compounds.
Nowhere in the reviewed scientific literature is there evidence of this compound being employed to transfer a sulfur atom to a carbonyl group, which is the defining characteristic of a thionating agent.
The Inviability of a Direct Comparison
A comparison guide as originally requested—pitting this compound against traditional thionating agents—cannot be developed for the following reasons:
-
Lack of Application: this compound is not used for thionation reactions.
-
Absence of Experimental Data: Consequently, there is no experimental data to compare its performance (e.g., yield, reaction time, substrate scope) with agents like Lawesson's reagent or P₄S₁₀.
-
Fundamentally Different Chemistry: The reactions of this compound (typically [2+2] or [3+2] cycloadditions) are mechanistically distinct from the oxygen-sulfur exchange reactions facilitated by traditional thionating agents.
A More Relevant Comparison: Modern vs. Traditional Thionating Agents
For researchers seeking improved methods for thionation, a more insightful comparison would be to evaluate modern alternatives against the classical reagents. A suggested topic for a comprehensive guide is:
"A Comparative Guide to Modern Thionating Agents vs. Traditional Reagents like Lawesson's Reagent and P₄S₁₀"
This guide would delve into reagents designed to overcome the drawbacks of traditional agents, such as foul odor, low solubility, and harsh reaction conditions.
Potential Modern Alternatives for Comparison:
-
Fluorous Lawesson's Reagent: This class of reagents incorporates fluorous tags, which significantly simplifies purification.[1][2] The product can often be isolated by a simple filtration, avoiding laborious column chromatography.[2][3]
-
P₄S₁₀/Hexamethyldisiloxane (HMDO): This combination often provides higher yields and a cleaner reaction profile compared to P₄S₁₀ alone.[4] The byproducts are more easily removed, streamlining the workup process.
-
Other Novel Reagents: A variety of other phosphorus- and sulfur-based reagents have been developed with specific advantages in terms of safety, selectivity, and environmental impact.
A comparison guide on this topic would feature:
-
Tabulated Performance Data: Direct comparisons of reaction yields, times, and temperatures for the thionation of various substrates (amides, ketones, esters) using different reagents.
-
Detailed Experimental Protocols: Step-by-step procedures for using each thionating agent, allowing for reproducibility.
-
Visualized Reaction Mechanisms: Graphviz diagrams illustrating the pathways for each class of reagent.
Below is an example of a DOT script for a generalized thionation reaction, which would be a central element in the proposed guide.
References
A Comparative Spectroscopic Analysis of Hexafluorothioacetone Monomer and Dimer
For researchers, scientists, and drug development professionals, a comprehensive understanding of the distinct spectroscopic signatures of hexafluorothioacetone in its monomeric and dimeric forms is crucial for monitoring its reactions and purity. This guide provides a detailed comparison of the spectroscopic properties of the highly reactive, blue-colored this compound monomer and its stable, colorless dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920), supported by experimental data and protocols.
This compound ((CF₃)₂CS) is a transient thioketone that readily dimerizes to form the cyclic compound, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. The pronounced difference in their chemical nature is directly reflected in their spectroscopic characteristics, providing clear handles for their identification and differentiation.
Key Spectroscopic Differences
The primary spectroscopic distinctions between the monomer and dimer arise from the presence of the thiocarbonyl (C=S) chromophore in the monomer, which is absent in the saturated ring structure of the dimer. This leads to significant differences in their electronic and vibrational spectra.
| Spectroscopic Technique | This compound Monomer ((CF₃)₂CS) | This compound Dimer (C₆F₁₂S₂) |
| Appearance | Blue Gas | Colorless Liquid/Solid |
| UV-Visible Spectroscopy | Weak absorptions in the visible region: T₁ ← S₀ (~800–675 nm) and S₁ ← S₀ (~725–400 nm) responsible for the blue color. Strong absorption in the UV region: π → π* transition (~230–190 nm).[1][2] | No significant absorption in the visible region. |
| Infrared (IR) Spectroscopy | Characteristic C=S stretching vibration. | Absence of C=S stretching vibration. Presence of C-S single bond and C-F stretching vibrations. |
| ¹⁹F NMR Spectroscopy | A single resonance is expected for the six equivalent fluorine atoms of the two CF₃ groups. | A single sharp singlet is observed at approximately -73.3 ppm (in CDCl₃, referenced to CFCl₃).[3] |
| ¹³C NMR Spectroscopy | A downfield signal for the thiocarbonyl carbon is expected. | Signals corresponding to the quaternary carbons of the dithietane ring and the carbons of the CF₃ groups. |
Experimental Protocols
Synthesis of this compound Dimer
A well-established method for the synthesis of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane involves the reaction of hexafluoropropene (B89477) with sulfur in the presence of a catalyst.
Procedure: A detailed and reliable procedure is provided by Organic Syntheses. In a three-necked flask equipped with a stirrer, condenser, and gas inlet tube, potassium fluoride (B91410) and sulfur are suspended in dry dimethylformamide (DMF). Hexafluoropropene gas is then bubbled through the heated mixture. The reaction mixture is subsequently cooled, filtered, and the product is isolated by distillation. The dimer is obtained as a colorless liquid with a boiling point of 106-108 °C.[3]
In-situ Generation of this compound Monomer
The highly reactive monomer is typically generated in-situ from the stable dimer for immediate use or spectroscopic characterization. This is achieved by dissociating the dimer in the presence of a catalyst.
Procedure: The dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, is dissolved in an aprotic solvent such as dimethylformamide (DMF). A catalytic amount of an alkali metal fluoride, for instance, potassium fluoride (KF), is added to the solution. This establishes an equilibrium between the dimer and the blue-colored monomer, which can then be studied spectroscopically or used in subsequent reactions. The monomer can be converted back to the dimer, often facilitated by the presence of a catalyst like dimethylformamide.
Visualizing the Monomer-Dimer Relationship
The equilibrium between the this compound monomer and its dimer is a fundamental aspect of its chemistry. This relationship can be visualized as follows:
Caption: Equilibrium between this compound Monomer and Dimer.
Experimental Workflow for Spectroscopic Analysis
A typical workflow for the comparative spectroscopic analysis of the monomer and dimer is outlined below. This involves the synthesis of the dimer, followed by the in-situ generation of the monomer for immediate spectroscopic measurement.
Caption: Experimental workflow for spectroscopic comparison.
References
Computational Analysis of Hexafluorothioacetone Reaction Mechanisms: A Comparative Guide
Comparison with Thioacetone (B1215245) and Hexafluoroacetone
To understand the unique reactivity of hexafluorothioacetone, it is instructive to compare it with its non-fluorinated counterpart, thioacetone, and its oxygen analog, hexafluoroacetone. Computational studies on these molecules provide a foundation for predicting the behavior of this compound.
The presence of six electron-withdrawing fluorine atoms in this compound is expected to significantly influence its electronic properties and, consequently, its reactivity. These effects can be contrasted with the less electronically perturbed nature of thioacetone and the differing reactivity patterns of the carbonyl group in hexafluoroacetone.
| Compound | Key Reactive Feature | Expected Influence of Substituents on Reactivity |
| Thioacetone | C=S double bond | The thiocarbonyl group is generally more reactive than a carbonyl group in cycloadditions due to higher HOMO and lower LUMO energies. |
| Hexafluoroacetone | C=O double bond | The trifluoromethyl groups are strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. |
| This compound | C=S double bond | The combined effect of the thiocarbonyl group and the six fluorine atoms is anticipated to result in exceptionally high reactivity, particularly in reactions where the thioketone acts as an electrophile or a dienophile. |
Table 1. Comparative overview of Thioacetone, Hexafluoroacetone, and this compound.
Potential Reaction Mechanisms: A Theoretical Outlook
Based on the known reactivity of thioketones and fluorinated compounds, several reaction mechanisms are of significant interest for computational analysis of this compound. The following sections outline the expected features of these reactions and the computational approaches that would be employed to study them.
Cycloaddition Reactions
Cycloaddition reactions, such as [2+2], [3+2], and [4+2] (Diels-Alder) cycloadditions, are fundamental in organic synthesis. Thioketones are known to be excellent partners in these reactions.
[2+2] Cycloaddition with Ketenes: The reaction of this compound with ketenes is expected to proceed readily to form β-thiolactones. Computational studies would focus on determining whether the reaction is concerted or stepwise and calculating the activation barriers for different pathways.
Diels-Alder Reaction: As a dienophile, this compound is predicted to be highly reactive towards dienes. Density Functional Theory (DFT) calculations would be instrumental in investigating the endo/exo selectivity and the electronic nature of the transition states.
Below is a conceptual workflow for the computational investigation of the Diels-Alder reaction of this compound.
Figure 1. A conceptual workflow for the computational study of the Diels-Alder reaction involving this compound.
Ene Reaction
The ene reaction is another important carbon-carbon bond-forming reaction. The high electrophilicity of the thiocarbonyl carbon in this compound suggests it would be a potent enophile in reactions with alkenes containing allylic hydrogens.
A logical workflow for studying the ene reaction mechanism of this compound would involve locating the transition state and any potential intermediates.
Figure 2. Possible pathways for the ene reaction of this compound.
Detailed Methodologies: A Template for Future Studies
While specific experimental and computational data for this compound is lacking, the following outlines the standard protocols that would be employed in such investigations.
Computational Details
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is a common choice for such studies. Functionals like B3LYP, M06-2X, or ωB97X-D would be suitable.
-
Basis Set: A basis set such as 6-311+G(d,p) or a larger one from the def2 family (e.g., def2-TZVP) would be appropriate to accurately describe the electronic structure, especially the diffuse functions for the sulfur and fluorine atoms.
-
Solvation Model: To simulate reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model would be used.
-
Calculations:
-
Geometry Optimization: To find the minimum energy structures of reactants, products, and any intermediates.
-
Transition State Search: To locate the transition state structures connecting reactants and products. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are typically used.
-
Frequency Analysis: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermochemical data like zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the correct reactants and products.
-
Conclusion
The computational analysis of the reaction mechanisms of this compound presents a compelling area for future research. Based on comparisons with analogous compounds, it is evident that this compound possesses a unique and highly reactive C=S bond, making it a fascinating subject for theoretical investigation. The methodologies and comparative frameworks presented in this guide offer a roadmap for researchers, scientists, and drug development professionals to explore the rich and complex chemistry of this intriguing molecule. Further computational studies are essential to fully elucidate its reaction pathways and unlock its potential in synthetic and medicinal chemistry.
Unveiling the Ene-Reaction of Hexafluorothioacetone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ene-reaction, a powerful tool in organic synthesis for the formation of carbon-carbon bonds, involves the reaction of an alkene having an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). Hexafluorothioacetone ((CF₃)₂C=S), with its highly electrophilic thiocarbonyl group, is a promising but sparsely explored enophile. This guide provides a comparative analysis of the ene-reaction of this compound, drawing upon available experimental data for analogous thiocarbonyl compounds and theoretical studies to elucidate its potential reactivity and synthetic utility.
Performance Comparison: this compound vs. Alternative Thiocarbonyls
Direct experimental data for the ene-reaction of this compound remains limited in publicly accessible literature. However, by examining the reactivity of other thioketones, we can infer the potential performance of this compound and identify key parameters for its successful application.
A relevant point of comparison is the ene-reaction of diethyl thioxomalonate with β-pinene. This reaction demonstrates the feasibility of utilizing thioketones as enophiles. While this compound is expected to be significantly more reactive due to the strong electron-withdrawing nature of the trifluoromethyl groups, the fundamental principles of the ene-reaction mechanism are applicable.
| Thiocarbonyl Compound | Ene Component | Product | Reaction Conditions | Yield | Reference |
| Diethyl Thioxomalonate | β-Pinene | Ene adduct | Not specified | Not specified | (Implied from related studies) |
| This compound (Predicted) | β-Pinene | Ene adduct | Likely milder than for less activated thioketones | Potentially high | (Hypothetical) |
| Thiobenzophenone | β-Pinene | Ene adduct | Not specified | Not specified | (Hypothetical comparison) |
Note: The data for this compound is predictive and intended for comparative purposes. Experimental validation is required.
Experimental Protocols
General Procedure for the Ene-Reaction of a Thioketone with an Alkene:
-
Reactant Preparation: The thioketone (e.g., this compound, typically generated in situ or used as a stable dimer which dissociates upon heating) and the alkene (ene) are dissolved in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: The reaction mixture is stirred in a sealed vessel appropriate for the anticipated reaction temperature and pressure.
-
Reaction Conditions: The temperature is raised to initiate the reaction. The optimal temperature and reaction time are dependent on the specific reactants and their concentrations. For a highly reactive enophile like this compound, the reaction may proceed at or below room temperature. Less activated thioketones may require elevated temperatures.
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica (B1680970) gel to isolate the desired ene adduct.
-
Characterization: The structure and purity of the isolated product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR (for fluorinated compounds), and mass spectrometry.
Mechanistic Insights and Visualizations
The ene-reaction can proceed through either a concerted pericyclic mechanism or a stepwise pathway involving a diradical or zwitterionic intermediate. The highly electrophilic nature of the carbon atom in this compound suggests that a concerted mechanism is likely, although a stepwise pathway cannot be entirely ruled out without further computational and experimental studies.
Generalized Ene-Reaction Pathway
Caption: Generalized concerted pathway for the ene-reaction.
Experimental Workflow
Caption: A typical experimental workflow for the ene-reaction.
Assessing the Stability of Hexafluorothioacetone Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hexafluorothioacetone ((CF₃)₂CS), the sulfur analogue of the highly reactive hexafluoroacetone, is a potent electrophile and dienophile. Its strong electron-withdrawing trifluoromethyl groups render the thiocarbonyl carbon highly susceptible to nucleophilic attack, leading to the formation of various adducts. Understanding the stability of these adducts is crucial for their application in synthesis, materials science, and drug development. This guide provides a comparative assessment of the stability of this compound adducts, supported by available data and experimental protocols.
Reactivity and Adduct Formation
This compound is typically generated in situ from its dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, through thermal or catalyst-induced cycloreversion. Once formed, it readily engages in reactions with a variety of nucleophiles and dienes.
Lewis Base Adducts
Similar to hexafluoroacetone, which is a strong Lewis acid, this compound is expected to form adducts with a wide range of Lewis bases. The stability of these adducts is influenced by the nature of the Lewis base and the steric environment.
Experimental Protocol: Synthesis and Characterization of Lewis Base Adducts
A general procedure for the formation and characterization of a this compound-Lewis base adduct is as follows:
-
Generation of this compound: The dimer of this compound is heated in a suitable solvent (e.g., anhydrous toluene) to generate monomeric this compound.
-
Adduct Formation: A solution of the Lewis base (e.g., a phosphine (B1218219), amine, or ether) in the same solvent is added dropwise to the solution of this compound at a controlled temperature.
-
Isolation and Purification: The resulting adduct can be isolated by removal of the solvent under reduced pressure. Purification can be achieved by recrystallization or chromatography.
-
Characterization: The structure and stability of the adduct are characterized using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ³¹P NMR (for phosphine adducts) can confirm the formation of the adduct and provide information about its structure and dynamic behavior in solution.
-
Infrared (IR) Spectroscopy: Changes in the C=S stretching frequency upon adduct formation can be monitored.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the adduct.
-
X-ray Crystallography: Can provide the definitive solid-state structure of the adduct.
-
Cycloaddition Adducts
This compound is a highly reactive dienophile in Diels-Alder reactions. It readily reacts with 1,3-dienes to form six-membered heterocyclic adducts. The stability of these cycloadducts has been noted to be dependent on the nature of the polyfluoroalkyl chain.[1]
Experimental Protocol: In Situ Generation and Cycloaddition of this compound [1]
-
Reaction Setup: A mixture of the dimer of this compound, a 1,3-diene, and a catalytic amount of a fluoride (B91410) source (e.g., CsF) is prepared in an inert solvent (e.g., anhydrous acetonitrile) in a sealed reaction vessel.
-
Reaction Conditions: The reaction mixture is heated to a temperature sufficient to induce the cycloreversion of the dimer and promote the Diels-Alder reaction (e.g., 80-100 °C). The reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The resulting crude product is purified by column chromatography on silica (B1680970) gel.
-
Analysis: The structure of the cycloadduct is confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Stability Assessment: A Comparative Overview
Direct quantitative data on the stability of a wide range of this compound adducts is limited in the available literature. However, qualitative comparisons can be drawn based on the principles of Lewis acid-base theory and the stability of analogous compounds.
Table 1: Qualitative Stability Comparison of this compound Adducts
| Adduct Type | Alternative | Relative Stability of this compound Adduct | Rationale |
| Lewis Base Adducts | Thioacetone Adducts | More Stable | The strong electron-withdrawing CF₃ groups in this compound increase the electrophilicity of the thiocarbonyl carbon, leading to stronger interactions with Lewis bases compared to the electron-donating methyl groups in thioacetone. Thioacetone itself is highly unstable and prone to polymerization.[2][3] |
| Hexafluoroacetone Adducts | Likely Less Stable | The C=S bond is generally weaker and more polarizable than the C=O bond. While this compound is a strong Lewis acid, the resulting sulfur-centered adducts may be more labile than their oxygen counterparts. | |
| Cycloaddition Adducts | Thioacetone Cycloadducts | More Stable | The high reactivity of this compound as a dienophile leads to the formation of thermodynamically stable cycloadducts. Thioacetone's instability makes its participation in controlled cycloaddition reactions challenging. |
Visualizing Reaction Pathways
Diagram 1: General Formation of this compound Adducts
Caption: Formation of Lewis base and cycloaddition adducts from this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for synthesizing and assessing the stability of this compound adducts.
Conclusion
This compound is a highly reactive intermediate that forms a variety of adducts. While quantitative stability data remains scarce, qualitative assessments suggest that its adducts are generally more stable than those of simple thioacetones due to the strong electron-withdrawing nature of the trifluoromethyl groups. Further experimental studies are needed to provide a comprehensive quantitative understanding of the stability of these adducts, which will be invaluable for harnessing their full potential in various scientific and industrial applications. Researchers are encouraged to employ the outlined experimental protocols to contribute to this area of study.
References
- 1. mdpi.com [mdpi.com]
- 2. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frustrated Lewis pairs: a new strategy to small molecule activation and hydrogenation catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Lewis acid catalysis in reactions of Hexafluorothioacetone: a comparative analysis.
For Researchers, Scientists, and Drug Development Professionals
Hexafluorothioacetone ((CF₃)₂C=S), a highly reactive and electrophilic thioketone, serves as a versatile building block in organofluorine chemistry. Its electron-deficient C=S double bond readily participates in various cycloaddition and ene reactions, leading to the synthesis of complex fluorine-containing heterocyclic compounds. The reactivity of this compound can be significantly enhanced and controlled through the use of Lewis acid catalysts. This guide provides a comparative analysis of common Lewis acids in promoting such reactions, supported by general principles and available experimental context.
The Role of Lewis Acids in Activating this compound
Lewis acids are electron pair acceptors that can coordinate to the sulfur atom of this compound. This coordination increases the electrophilicity of the thiocarbonyl carbon, thereby lowering the activation energy for reactions with nucleophilic partners such as dienes and alkenes. The choice of Lewis acid can influence reaction rates, yields, and even stereoselectivity.
Comparative Analysis of Common Lewis Acids
The selection of an appropriate Lewis acid is crucial for optimizing the outcome of reactions involving this compound. The following table provides a comparative overview of several common Lewis acids based on their general characteristics and expected performance in this context. Due to a lack of direct comparative studies on this compound, this analysis is based on established principles of Lewis acidity and reactivity patterns observed with other highly electrophilic substrates.
| Lewis Acid | Formula | Relative Strength | Key Characteristics & Considerations |
| Boron trifluoride etherate | BF₃·OEt₂ | Moderate | Advantages: Commercially available, easy to handle liquid, and effective for a wide range of reactions. Its moderate strength can prevent unwanted side reactions or polymerization that might occur with stronger Lewis acids. |
| Titanium tetrachloride | TiCl₄ | Strong | Advantages: A powerful Lewis acid that can activate even weakly nucleophilic partners. Often used for stereoselective transformations with appropriate chiral ligands. Disadvantages: Highly hygroscopic and can be difficult to handle. Its high reactivity may lead to decomposition of sensitive substrates or polymerization. |
| Aluminum chloride | AlCl₃ | Very Strong | Advantages: A very strong and cost-effective Lewis acid. Disadvantages: Extremely hygroscopic and can generate HCl in the presence of moisture, leading to undesired side reactions. Its high reactivity often necessitates very low temperatures and strictly anhydrous conditions. |
| Tin(IV) chloride | SnCl₄ | Strong | Advantages: A strong Lewis acid that is often used in Friedel-Crafts and other electrophilic substitution reactions. It is a liquid, which can be easier to handle than solid AlCl₃. Disadvantages: Hygroscopic and can also lead to charring or polymerization with sensitive substrates. |
Experimental Protocols: A General Guideline
While specific experimental conditions will vary depending on the chosen Lewis acid, diene/alkene, and solvent, the following provides a general protocol for a Lewis acid-catalyzed cycloaddition reaction of this compound. Note: This is a generalized procedure and requires optimization for specific applications. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Procedure for Lewis Acid-Catalyzed [4+2] Cycloaddition
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled while hot and allowed to cool under a stream of nitrogen.
-
Reactant and Solvent: The flask is charged with the diene and anhydrous solvent (e.g., dichloromethane, toluene). The solution is cooled to the desired reaction temperature (typically between -78 °C and 0 °C).
-
Lewis Acid Addition: The Lewis acid (e.g., a solution of TiCl₄ in the reaction solvent or BF₃·OEt₂) is added dropwise to the stirred solution of the diene. The mixture is stirred for a short period (e.g., 15-30 minutes) to allow for complexation.
-
This compound Addition: A solution of this compound in the reaction solvent is added dropwise to the reaction mixture via the dropping funnel over a period of time, maintaining the reaction temperature.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution, water, or a saturated solution of Rochelle's salt for titanium-based catalysts) at low temperature.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography or distillation.
Conclusion
The use of Lewis acid catalysts provides a powerful tool for modulating the reactivity of this compound in cycloaddition and ene reactions. While direct comparative data remains scarce, an understanding of the relative strengths and handling requirements of common Lewis acids allows for a rational selection of the catalyst for a desired transformation. Stronger Lewis acids like TiCl₄ and AlCl₃ are likely to provide higher reaction rates but may require more stringent conditions to control side reactions. Milder catalysts such as BF₃·OEt₂ may offer a better balance of reactivity and selectivity for many applications. Further systematic studies are needed to fully elucidate the comparative performance of different Lewis acids in reactions of this versatile fluorinated building block.
A Comparative Guide to the Synthesis of Fluorinated Heterocycles: Benchmarking Hexafluorothioacetone Against Modern Methods
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the potency, metabolic stability, and pharmacokinetic profile of drug candidates. This guide provides an objective comparison of a classic reagent, hexafluorothioacetone, with contemporary methods for the synthesis of fluorinated heterocycles. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the optimal synthetic strategy.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for the synthesis of two representative fluorinated heterocycles: a thietane (B1214591) synthesized using this compound and a fluoropiperidine synthesized via a modern dearomatization-hydrogenation approach.
| Metric | This compound Method | Dearomatization-Hydrogenation Method |
| Product | 4-Alkoxy-2,2-bis(trifluoromethyl)thietane | cis-3-Fluoropiperidine derivative |
| Precursors | Hexafluoropropene (B89477), Sulfur, Vinyl Ether | 3-Fluoropyridine (B146971) |
| Key Reagents | This compound (generated in situ) | [Rh(COD)Cl]₂, Pinacol borane (B79455), H₂ |
| Overall Yield | 8-91% (one-pot)[1] | 72% (gram-scale, one-pot)[2] |
| Reaction Time | Varies (slow addition)[1] | ~48 hours[3] |
| Temperature | Elevated (e.g., 70°C)[4] | 25°C[2] |
| Scalability | Demonstrated[1] | Gram-scale demonstrated[2] |
| Substrate Scope | Primarily electron-rich olefins[4] | Wide range of substituted fluoropyridines[2] |
| Stereoselectivity | Not specified | High (cis-selective)[2] |
Biological Context: The PI3K/Akt Signaling Pathway
Fluorinated heterocycles are crucial components of many kinase inhibitors that target signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common event in tumorigenesis, making it a prime target for drug development.[5][6][7][8] The inclusion of fluorine atoms in these inhibitors can enhance their binding affinity and metabolic stability.[9][10]
Experimental Protocols
Detailed methodologies for the synthesis of a fluorinated thietane using this compound and a fluoropiperidine via a modern alternative are provided below.
Method 1: Synthesis of 4-Alkoxy-2,2-bis(trifluoromethyl)thietanes via this compound
This one-pot procedure involves the in situ generation of this compound from its dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, followed by a [2+2] cycloaddition with a vinyl ether.[1][4]
Experimental Workflow:
Protocol:
-
Catalyst Suspension: In a dry reaction vessel under an inert atmosphere, suspend potassium fluoride (B91410) (KF) or cesium fluoride (CsF) in anhydrous dimethylformamide (DMF).
-
In situ Dimer Formation: Cool the suspension and slowly bubble hexafluoropropene gas through it. Then, add elemental sulfur portion-wise while maintaining a low temperature. This generates a solution containing the this compound dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.[1]
-
Cycloaddition: To the solution of the dimer, add the desired vinyl ether dropwise. The order of addition is crucial for obtaining the thietane product.[1]
-
Reaction: Slowly warm the reaction mixture to the target temperature (e.g., 70°C) and stir until the reaction is complete, as monitored by GC-MS or NMR.[4]
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the 4-alkoxy-2,2-bis(trifluoromethyl)thietane.
Method 2: Synthesis of cis-3-Fluoropiperidine Derivatives via Dearomatization-Hydrogenation
This modern approach utilizes a rhodium-catalyzed dearomatization of a readily available 3-fluoropyridine, followed by hydrogenation to yield the cis-fluoropiperidine with high diastereoselectivity.[2]
Experimental Workflow:
Protocol:
-
Catalyst Preparation: In a glovebox, charge a vial with the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the appropriate ligand in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction Setup: In a separate vessel, dissolve the 3-fluoropyridine substrate in anhydrous THF. Add this solution to the catalyst mixture.
-
Dearomatization and Hydrogenation: Add the borane reagent (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, HBpin) to the reaction mixture. Place the vessel in an autoclave, purge with hydrogen gas, and then pressurize to the desired pressure.
-
Reaction: Stir the reaction mixture at room temperature (25°C) for approximately 48 hours.[2]
-
Product Trapping and Isolation: After releasing the hydrogen pressure, add trifluoroacetic anhydride to the reaction mixture to trap the volatile piperidine (B6355638) product as its trifluoroacetamide (B147638) derivative. Concentrate the mixture under reduced pressure and purify by column chromatography on silica gel to yield the all-cis-(multi)fluorinated piperidine derivative.[2]
Conclusion
The synthesis of fluorinated heterocycles is a dynamic field with a range of available methodologies. The choice of synthetic route depends on factors such as the desired heterocyclic core, required substitution patterns, and scalability.
-
This compound remains a potent reagent for accessing specific sulfur-containing heterocycles, particularly bis(trifluoromethyl)-substituted thietanes, through formal [2+2] cycloadditions. Its utility lies in the direct construction of these unique four-membered rings from simple precursors.
-
Modern methods , such as the dearomatization-hydrogenation of fluoropyridines, offer a highly versatile and diastereoselective route to saturated N-heterocycles like fluoropiperidines.[2] These methods often benefit from milder reaction conditions and a broad substrate scope, making them highly attractive for the synthesis of compound libraries in drug discovery programs.
Researchers should carefully consider the trade-offs between these approaches in terms of precursor availability, reaction conditions, and the specific structural requirements of their target molecules. This guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of valuable fluorinated heterocyclic building blocks.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. [PDF] Isothiourea-mediated one-pot synthesis of trifluoromethyl substituted 2-pyrones. | Semantic Scholar [semanticscholar.org]
- 3. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Hexafluorothioacetone: A Comprehensive Guide
For immediate reference, this guide provides essential safety protocols and detailed operational procedures for the proper handling and disposal of hexafluorothioacetone. This information is critical for ensuring laboratory safety and regulatory compliance. Researchers, scientists, and drug development professionals should review these procedures before working with this compound.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber) and protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[3] If there is a risk of inhalation, a NIOSH/MSHA-approved respirator with a suitable cartridge for organic vapors and acid gases should be used.[3]
Handling:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from incompatible materials such as bases, strong oxidizing agents, and water (as a precaution, although it is reported to be stable in water under standard conditions).[1]
-
Ground/bond container and receiving equipment to prevent static discharge.[4]
In Case of a Spill or Leak:
-
Evacuate the area immediately.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.
-
For gas leaks, if possible and safe to do so, stop the flow of gas. Ventilate the area to disperse the gas.
II. Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C3F6S[1] |
| Molar Mass | 182.08 g/mol [1] |
| Appearance | Blue gas[1] |
| Boiling Point | 8 °C (46 °F; 281 K)[1] |
| Reactivity | Highly reactive; reacts with bases, alkenes, dienes, and thiols.[1] Unreactive with water or oxygen at standard conditions.[1] |
III. Disposal Procedures
Due to its high reactivity, this compound should be converted to a more stable form before disposal. Two recommended methods for neutralization are detailed below.
This compound readily dimerizes in the presence of bases to form the more stable 2,2,4,4-tetrakis-(trifluoromethyl)-1,3-dithietane.[1]
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a reaction vessel (e.g., a three-necked flask equipped with a stirrer and a gas inlet) with a suitable solvent. An aprotic solvent such as dimethylformamide (DMF) can be used.[5]
-
Cooling: Cool the solvent to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to condense the gaseous this compound.
-
Neutralization: Slowly bubble the this compound gas through the cooled solvent.
-
Addition of Base: While stirring, slowly add a catalytic amount of a non-nucleophilic base, such as triethylamine (B128534) or potassium fluoride, to the solution.[1] The reaction is exothermic, so the addition should be controlled to maintain a low temperature.
-
Reaction Completion: Allow the reaction to proceed until the characteristic blue color of the monomer disappears, indicating the formation of the dimer.
-
Isolation (Optional): If desired, the dimer can be isolated by removing the solvent under reduced pressure. The dimer is a solid with a melting point of 24°C.
-
Final Disposal: The resulting solution containing the dimer, or the isolated dimer, should be collected in a properly labeled waste container for hazardous materials and disposed of through an approved waste disposal plant.[6]
This compound reacts with bisulfite to form a stable Bunte salt (CH(CF3)2SSO3-).[1]
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a reaction vessel with an aqueous solution of sodium bisulfite (NaHSO3). The concentration of the bisulfite solution should be in molar excess relative to the amount of this compound to be neutralized.
-
Neutralization: Slowly bubble the this compound gas through the stirred sodium bisulfite solution at room temperature.
-
Reaction Monitoring: Monitor the reaction until the blue color of the monomer is no longer visible.
-
Final Disposal: The resulting aqueous solution containing the Bunte salt should be collected in a properly labeled hazardous waste container and disposed of according to local and national regulations.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Hexafluorothioacetone
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Hexafluorothioacetone, a highly reactive and hazardous compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
I. Personal Protective Equipment (PPE) and Safety Measures
This compound and its derivatives are toxic and corrosive.[1][2][3][4] Strict adherence to PPE protocols is mandatory to prevent exposure. The required level of protection may vary based on the experimental conditions, but the following table summarizes the minimum recommended PPE.
| Exposure Control | Quantitative Data and Recommendations | Source |
| Occupational Exposure Limits | NIOSH REL: 0.1 ppm (10-hour TWA) | [2] |
| ACGIH TLV: 0.1 ppm (8-hour TWA) | [2] | |
| Engineering Controls | - Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5] | [1][5] |
| - Facilities must be equipped with an eyewash station and safety shower.[1] | [1] | |
| Eye and Face Protection | - Chemical splash-resistant safety glasses or goggles with side protection are the minimum requirement.[1] | [1] |
| - A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[2] | [2] | |
| Skin Protection | - Wear solvent-resistant gloves.[2] The specific glove material should be chosen based on the breakthrough time for this compound. | [2] |
| - A lab coat is mandatory.[1] | [1] | |
| - For extensive handling, chemical-resistant clothing and boots are recommended.[2][5] | [2][5] | |
| Respiratory Protection | - If engineering controls are insufficient or during emergency situations, a NIOSH- or CEN-certified respirator is required.[1] | [1] |
| - For exposures potentially exceeding 0.1 ppm, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece is necessary.[2] | [2] |
II. Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety. The following protocol outlines the key steps from preparation to disposal.
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][3][4]
-
Assemble all necessary PPE: Ensure all required personal protective equipment is readily available and in good condition.
-
Prepare the work area: Work must be conducted in a properly functioning chemical fume hood.[1] All necessary equipment and reagents should be placed in the hood before introducing the this compound.
-
Emergency preparedness: Locate the nearest eyewash station, safety shower, and fire extinguisher. Have an appropriate spill kit readily accessible.
2. Handling the Chemical:
-
Container handling: Open and handle the container with care to avoid splashes or release of vapors.[1]
-
Dispensing: Use appropriate tools (e.g., gastight syringes, cannulas) for transferring the chemical to minimize exposure.
-
Avoid inhalation and contact: Do not breathe fumes, vapors, or spray.[1] Avoid contact with skin, eyes, and clothing.[1]
-
No personal items: Do not eat, drink, or smoke in the handling area.[1][2]
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]
-
Cleaning: Clean the work area and any contaminated equipment according to established laboratory procedures.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]
III. Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include information about the hazards (e.g., Toxic, Corrosive).
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the container is closed at all times except when adding waste.
-
-
Disposal Procedure:
IV. Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
